ORM-10103
Description
Properties
IUPAC Name |
5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONLGPIHCCJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591873 | |
| Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488847-28-5 | |
| Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 488847-28-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ORM-10103 in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
ORM-10103 is a novel small molecule that has demonstrated significant potential as a highly selective inhibitor of the cardiac Na+/Ca2+ exchanger (NCX). This technical guide provides a comprehensive overview of the mechanism of action of this compound in cardiac myocytes, detailing its molecular target, electrophysiological effects, and anti-arrhythmic properties. The information presented is based on key preclinical studies and is intended to serve as a resource for researchers and drug development professionals in the field of cardiovascular pharmacology.
Introduction to this compound
This compound is an experimental drug candidate that has garnered attention for its specific inhibition of the sodium-calcium exchanger (NCX) in the heart.[1][2][3] The NCX is a critical sarcolemmal transporter responsible for maintaining calcium homeostasis in cardiac myocytes.[1][2] By modulating intracellular calcium levels, the NCX plays a significant role in excitation-contraction coupling and the electrical activity of the heart.[1][2][3] Dysregulation of NCX function has been implicated in various cardiac pathologies, including arrhythmias and heart failure, making it an attractive therapeutic target.[1][2] this compound has emerged as a promising tool for both studying the physiological and pathophysiological roles of NCX and for the potential development of novel anti-arrhythmic therapies.[1][3]
Core Mechanism of Action: Selective Inhibition of the Na+/Ca2+ Exchanger (NCX)
The primary mechanism of action of this compound is the potent and selective inhibition of the cardiac Na+/Ca2+ exchanger.[1][2][4] The NCX is an electrogenic transporter that facilitates the exchange of three sodium ions (Na+) for one calcium ion (Ca2+) across the cell membrane. It can operate in two modes: a forward mode (calcium efflux) and a reverse mode (calcium influx), depending on the transmembrane electrochemical gradients for Na+ and Ca2+.
This compound has been shown to inhibit both the inward and outward currents mediated by the NCX in a concentration-dependent manner.[3][4] This mode-independent inhibition is a key feature of its pharmacological profile.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the Na+/Ca2+ exchanger and its anti-arrhythmic effects.
Quantitative Analysis of this compound Activity
Electrophysiological studies have quantified the inhibitory effects of this compound on various ion channels in canine ventricular myocytes. The data highlights its high selectivity for the NCX.
| Parameter | Value | Cell Type | Comments | Reference |
| NCX Inhibition | ||||
| Inward NCX Current (EC50) | 780 nM | Canine Ventricular Myocytes | Estimated value for the inhibition of the inward (reverse) mode of the NCX. | [3] |
| Outward NCX Current (EC50) | 960 nM | Canine Ventricular Myocytes | Estimated value for the inhibition of the outward (forward) mode of the NCX. | [3] |
| Selectivity Profile | ||||
| L-type Ca2+ Current (ICaL) | No significant effect at 10 µM | Canine Ventricular Myocytes | This compound did not significantly alter the L-type Ca2+ current. | [3][4] |
| Fast Inward Na+ Current (INa) | No significant effect at 10 µM | Canine Ventricular Myocytes | Indicated by no change in the maximum rate of depolarization (dV/dtmax). | [3][4] |
| Rapid Delayed Rectifier K+ Current (IKr) | Slight reduction at 3 µM | Canine Ventricular Myocytes | A minor inhibitory effect was observed on IKr. | [3][4] |
| Na+/K+ Pump | No effect | Canine Ventricular Myocytes | This compound did not influence the Na+/K+ pump activity. | [3][4] |
| Anti-arrhythmic Effects | ||||
| Early Afterdepolarization (EAD) Amplitude | Concentration-dependent decrease (3 and 10 µM) | Canine Papillary Muscle | Significantly reduced the amplitude of pharmacologically-induced EADs. | [3] |
| Delayed Afterdepolarization (DAD) Amplitude | Concentration-dependent decrease (3 and 10 µM) | Canine Purkinje Fibers | Significantly decreased the amplitude of pharmacologically-induced DADs. | [5] |
Detailed Experimental Protocols
The characterization of this compound's electrophysiological effects involved standard and specialized patch-clamp techniques in isolated cardiac myocytes.
Isolation of Canine Ventricular Myocytes
A standard enzymatic dissociation protocol is used to isolate single ventricular myocytes from the canine heart. This typically involves retrograde perfusion of the heart with a collagenase-containing solution to digest the extracellular matrix and release individual cardiomyocytes.
Whole-Cell Patch-Clamp Recordings
Objective: To measure specific ion currents in isolated canine ventricular myocytes.
Methodology:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a control external solution.
-
Glass micropipettes with a resistance of 2-4 MΩ are filled with an internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for voltage control of the cell membrane and measurement of transmembrane currents.
-
Specific voltage-clamp protocols are applied to isolate and measure different ion currents.
Measurement of NCX Current (INCX)
Protocol:
-
To isolate the NCX current, other major ion channels are blocked pharmacologically. The external solution typically contains blockers for Na+ channels (e.g., tetrodotoxin), Ca2+ channels (e.g., nifedipine), and K+ channels (e.g., Cs+ in the internal solution). The Na+/K+ pump is also inhibited (e.g., with ouabain).[4]
-
A voltage ramp protocol is applied, typically from a holding potential of -40 mV, ramping up to +60 mV and then down to -100 mV.[4][6]
-
The NCX current is identified as the Ni2+-sensitive current, by subtracting the current recorded in the presence of a high concentration of NiCl2 (e.g., 10 mM), a non-specific NCX blocker, from the control recording.[4][6]
-
The effect of this compound is determined by applying the compound and comparing the resulting Ni2+-sensitive current to the control.
Induction and Measurement of Afterdepolarizations
Early Afterdepolarizations (EADs):
-
EADs are typically induced in multicellular preparations like papillary muscles or Purkinje fibers.[3]
-
The preparation is superfused with a solution containing agents that prolong the action potential duration, such as an IKr blocker (e.g., dofetilide) and a barium salt to reduce the inward rectifier K+ current (IK1).[3][5]
-
The tissue is stimulated at a slow pacing rate to facilitate the development of EADs.[3][5]
-
Action potentials are recorded using sharp microelectrodes.
-
The effect of this compound on EAD amplitude and incidence is assessed by adding the compound to the superfusate.[3]
Delayed Afterdepolarizations (DADs):
-
DADs are often induced by creating a state of cellular Ca2+ overload.[5]
-
This can be achieved by superfusing the preparation (e.g., Purkinje fibers) with a solution containing a Na+/K+ pump inhibitor like strophanthidin or by rapid pacing.[5]
-
Action potentials are recorded to observe the appearance of DADs following the repolarization phase.
-
The effect of this compound on DAD amplitude and incidence is determined by its application to the superfusate.[5]
Experimental Workflow Diagram
Caption: A generalized workflow for the electrophysiological characterization of this compound in cardiac myocytes.
Conclusion
This compound is a highly selective inhibitor of the cardiac Na+/Ca2+ exchanger, with submicromolar potency for both forward and reverse modes of the transporter.[1][3] Its minimal effects on other key cardiac ion channels, such as the L-type Ca2+ channel and the fast Na+ channel, underscore its specificity.[3][4] By inhibiting NCX, this compound can mitigate cellular Ca2+ overload and consequently suppress both early and delayed afterdepolarizations, which are known triggers for cardiac arrhythmias.[3][5] These findings highlight the potential of this compound as a valuable pharmacological tool for investigating the role of NCX in cardiac physiology and as a promising candidate for the development of novel anti-arrhythmic drugs. Further research is warranted to fully elucidate its therapeutic potential in various cardiovascular diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canine Myocytes Represent a Good Model for Human Ventricular Cells Regarding Their Electrophysiological Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Sodium-Calcium Exchanger (NCX) in Cardiac Arrhythmia: A Technical Guide
The sodium-calcium exchanger (NCX) is a critical sarcolemmal protein responsible for maintaining calcium homeostasis in cardiomyocytes. Operating in both forward (calcium extrusion) and reverse (calcium influx) modes, its activity is intrinsically linked to the cardiac action potential and intracellular sodium and calcium concentrations. In pathophysiological states, alterations in NCX expression and function are key contributors to the development of cardiac arrhythmias. This guide provides an in-depth analysis of the role of NCX in arrhythmogenesis, tailored for researchers, scientists, and drug development professionals.
Core Function and Arrhythmogenic Mechanisms
Under normal physiological conditions, the primary role of NCX is to extrude calcium from the myocyte during diastole (forward mode), contributing to cellular relaxation.[1][2] This process generates a net inward depolarizing current (INCX) that can influence the duration of the action potential plateau.[1] However, under conditions of intracellular sodium accumulation or significant membrane depolarization, the exchanger can operate in reverse mode, bringing calcium into the cell.[3]
The arrhythmogenic potential of NCX is primarily linked to its role in generating transient inward currents that can trigger ectopic beats. This occurs through two main mechanisms:
-
Delayed Afterdepolarizations (DADs): In states of cellular calcium overload, spontaneous calcium release from the sarcoplasmic reticulum (SR) during diastole is extruded by NCX operating in its forward mode.[2][4][5] This generates a transient inward current (Iti) that causes a brief depolarization of the cell membrane.[4][6] If this depolarization, known as a DAD, reaches the threshold for activation of voltage-gated sodium channels, it can trigger a premature action potential and subsequent arrhythmia.[5][7]
-
Early Afterdepolarizations (EADs): EADs are abnormal depolarizations that occur during the plateau or repolarization phase of the action potential.[7] Conditions that prolong the action potential duration, such as reduced repolarizing potassium currents, can create a window for the reactivation of L-type calcium channels. The resulting increase in intracellular calcium can enhance the inward INCX, further prolonging repolarization and contributing to the development of EADs.[2][6]
NCX in Specific Cardiac Arrhythmias
Alterations in NCX function are implicated in a variety of cardiac arrhythmias, most notably atrial fibrillation and ventricular arrhythmias associated with heart failure.
Atrial Fibrillation (AF): In patients with chronic AF, there is evidence of both enhanced SR calcium leak and upregulated NCX function.[8] This combination creates a substrate for increased DAD activity, which can act as triggers for the initiation and maintenance of AF.[8] The increased diastolic calcium leak, coupled with a more efficient extrusion via the upregulated NCX, leads to larger transient inward currents and a higher propensity for ectopic firing in the atria.[8]
Heart Failure-Associated Arrhythmias: Heart failure is often characterized by significant remodeling of cardiomyocyte calcium handling proteins. NCX1 expression and activity are frequently upregulated in the failing heart.[1][9][10] This upregulation is thought to be a compensatory mechanism to counteract the reduced calcium reuptake by the sarcoplasmic reticulum Ca2+-ATPase (SERCA). However, this increased reliance on NCX for calcium extrusion enhances the risk of DAD-mediated arrhythmias.[10][11] The failing heart is therefore more susceptible to ventricular tachycardia and other life-threatening arrhythmias.[9][12]
Quantitative Data on NCX in Cardiac Arrhythmia
The following table summarizes quantitative findings on the alterations of NCX expression and function in various models of cardiac arrhythmia.
| Condition | Species/Model | NCX1 Expression Change | NCX Current (INCX) Change | Key Findings & Reference |
| Chronic Atrial Fibrillation | Human Atrial Myocytes | Upregulated | Increased density | Enhanced SR Ca2+ leak and upregulated INCX contribute to DADs.[8] |
| Heart Failure | Rabbit (Aortic Insufficiency/Constriction) | ~2-fold increase (mRNA, protein) | ~2-fold increase | Upregulated NCX promotes contractile dysfunction and arrhythmogenesis.[11] |
| Heart Failure | Human Ventricular Myocytes | Increased | Substantial Ca2+ entry via NCX during the action potential. | Altered NCX function contributes to both systolic and diastolic dysfunction.[13] |
| Cardiac Hypertrophy | Transgenic Mice (overexpressing NCX1) | Increased | Increased | Increased susceptibility to ventricular arrhythmias.[14] |
| Dilated Cardiomyopathy & Coronary Artery Disease | Human Myocardium | Increased (mRNA, protein) | Not directly measured | Inverse correlation between diastolic performance and NCX1 protein levels.[9] |
Experimental Protocols
Measurement of NCX Current (INCX) using Patch-Clamp Electrophysiology
This protocol is adapted from methodologies described for measuring INCX in isolated cardiomyocytes.[15][16][17][18]
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., ventricular or atrial).
-
Electrophysiological Recording: Whole-cell patch-clamp technique is employed.
-
Solutions:
-
External Solution (K+-free): To minimize potassium currents, the external solution contains (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 0.2 BaCl2, 0.33 NaH2PO4, 10 TEACl, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To block other currents, nisoldipine (to block ICaL), lidocaine (to block INa), and ouabain (to block the Na+/K+ pump) are added.[16]
-
Internal (Pipette) Solution: Contains (in mM): 100 CsOH, 20 TEA-Cl, 5 NaCl, 2 MgCl2, 5 EGTA, 4.94 CaCl2 (to buffer intracellular Ca2+), 1 Na2ATP, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol: A voltage ramp protocol is typically used. For example, from a holding potential of -40 mV, the membrane is depolarized to +60 mV, then hyperpolarized to -100 mV, and finally returned to the holding potential.[16]
-
INCX Isolation: The NCX current is defined as the Ni2+-sensitive current. After recording the total membrane current, 5-10 mM NiCl2 (a non-specific but effective NCX blocker at this concentration) is applied to the external solution to block INCX. The remaining current is the Ni2+-insensitive current. INCX is obtained by subtracting the Ni2+-insensitive current from the total current.[16][18]
Induction of DADs in Isolated Cardiomyocytes
This protocol is a generalized approach based on studies investigating triggered activity.[19][20]
-
Cell Preparation: Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to allow for simultaneous measurement of intracellular calcium transients and membrane potential.
-
Experimental Conditions to Induce Calcium Overload:
-
High-frequency pacing: Pacing the myocytes at a high frequency can lead to an accumulation of intracellular calcium.
-
Pharmacological agents:
-
Application of a Na+/K+ pump inhibitor (e.g., strophanthidin or ouabain) leads to an increase in intracellular sodium, which in turn reduces the driving force for forward-mode NCX and promotes calcium overload.[19]
-
Enhancers of the late sodium current (e.g., anemone toxin II (ATX-II)) can also induce sodium-dependent calcium overload.[19]
-
Isoproterenol, a β-adrenergic agonist, can be used to increase SR calcium loading.
-
-
-
Recording: Simultaneous recordings of membrane potential (using current-clamp configuration of the patch-clamp technique) and intracellular calcium are performed.
-
Analysis: The occurrence of DADs (transient depolarizations following full repolarization) and triggered action potentials is quantified. The amplitude and frequency of spontaneous diastolic calcium release events are also analyzed.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involving NCX in the context of cardiac arrhythmia.
References
- 1. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. mdpi.com [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. droracle.ai [droracle.ai]
- 6. Frontiers | Calcium in the Pathophysiology of Atrial Fibrillation and Heart Failure [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Enhanced Sarcoplasmic Reticulum Ca2+-leak and Increased Na+-Ca2+-Exchanger Function Underlie Delayed Afterdepolarizations in Patients with Chronic Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Pathways and Potential Therapeutic Targets in the Regulation of Ncx1 Expression in Cardiac Hypertrophy and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered Na/Ca exchange activity in cardiac hypertrophy and heart failure: a new target for therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. β-Adrenergic Receptor Stimulated Ncx1 Upregulation is Mediated via a CaMKII/AP-1 Signaling Pathway in Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of APD and Force by the Na+/Ca2+ Exchanger in Human-Induced Pluripotent Stem Cell-Derived Engineered Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
ORM-10103: A Selective Na+/Ca2+ Exchanger Inhibitor for Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ORM-10103 is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), a critical regulator of intracellular calcium homeostasis in cardiac myocytes.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its effects on cardiac electrophysiology. Detailed experimental protocols for assessing its activity are provided, alongside a summary of key quantitative data. Furthermore, this document presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its pharmacological effects and research applications. The high selectivity of this compound for the NCX over other ion channels makes it a valuable pharmacological tool for investigating the role of the NCX in both normal cardiac function and pathological conditions such as cardiac arrhythmias.[3][4]
Introduction to this compound
The sodium-calcium exchanger (NCX) is a transmembrane protein that plays a crucial role in maintaining calcium equilibrium within cardiac cells.[2][3] It facilitates the exchange of sodium (Na+) for calcium (Ca2+) ions across the cell membrane. Under normal physiological conditions, it primarily operates in the "forward mode," extruding Ca2+ out of the cell to promote muscle relaxation. However, under certain pathological conditions, such as intracellular Na+ overload, the exchanger can operate in the "reverse mode," bringing Ca2+ into the cell and contributing to cellular calcium overload, which can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias.[1][5]
This compound has emerged as a highly selective small molecule inhibitor of the NCX.[1][2] Its development has been a significant advancement in the field, as previous NCX inhibitors often lacked specificity, exhibiting off-target effects on other ion channels like the L-type calcium channel.[3][4] This high selectivity makes this compound an invaluable tool for elucidating the precise role of the NCX in cardiac physiology and pathophysiology.
Mechanism of Action and Selectivity
This compound exerts its pharmacological effect by directly binding to the NCX protein and inhibiting its function.[1] This inhibition affects both the forward and reverse modes of the exchanger.[1] By blocking the NCX, this compound can prevent the calcium extrusion in the forward mode and, more critically in the context of arrhythmias, inhibit the calcium influx in the reverse mode. This action helps to prevent the cellular calcium overload that is a key trigger for DADs.[5] Furthermore, by modulating intracellular calcium, this compound has also been shown to reduce the amplitude of early afterdepolarizations (EADs).[1]
A key feature of this compound is its high selectivity for the NCX. Studies have shown that even at high concentrations, this compound has no significant effect on the L-type Ca2+ current (ICaL) or the fast inward Na+ current.[1][6] While a slight inhibitory effect on the rapid delayed rectifier K+ current (IKr) has been noted at a concentration of 3 μM, its overall selectivity profile is superior to older NCX inhibitors.[1][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from published studies.
Table 1: Inhibitory Potency of this compound on Na+/Ca2+ Exchanger (NCX) Current
| Parameter | Value (nM) | Cell Type | Reference |
| EC50 (Inward NCX Current) | 780 | Canine Ventricular Myocytes | [7] |
| EC50 (Outward NCX Current) | 960 | Canine Ventricular Myocytes | [7] |
Table 2: Effects of this compound on Early and Delayed Afterdepolarizations (EADs and DADs)
| Parameter | Concentration (μM) | Effect | Cell/Tissue Type | Reference |
| EAD Amplitude Reduction | 3 | Decreased from 19.3 ± 2.2 mV to 11.7 ± 2.4 mV | Canine Right Ventricular Papillary Muscle | [8] |
| EAD Amplitude Reduction | 10 | Decreased from 19.4 ± 3.3 mV to 9.5 ± 4.0 mV | Canine Right Ventricular Papillary Muscle | [8] |
| DAD Amplitude Reduction | 3 | Decreased from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV | Canine Purkinje Fibers | [8] |
| DAD Amplitude Reduction | 10 | Decreased from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV | Canine Purkinje Fibers | [8] |
Table 3: Selectivity Profile of this compound against Other Ion Channels
| Ion Channel/Current | Concentration (μM) | Effect | Cell Type | Reference |
| L-type Ca2+ Current (ICaL) | 10 | No significant change | Canine Ventricular Myocytes | [1][6] |
| Fast Na+ Current (INa) | 10 | No significant change in dV/dtmax | Canine Right Ventricular Papillary Muscle | [7] |
| Rapid Delayed Rectifier K+ Current (IKr) | 3 | Slightly diminished | Canine Ventricular Myocytes | [1][6] |
| Na+/K+ Pump | Not specified | No influence | Canine Ventricular Myocytes | [1][6] |
| Main K+ Currents | Not specified | No influence | Canine Ventricular Myocytes | [1][6] |
Experimental Protocols
Measurement of NCX Current in Canine Ventricular Myocytes
This protocol is adapted from the methodology described by Jost et al. (2013).
1. Cell Preparation:
-
Isolate single ventricular myocytes from adult canine hearts using standard enzymatic digestion protocols.
2. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings at 37°C.
-
Use borosilicate glass pipettes with a resistance of 1.5-2.5 MΩ when filled with the pipette solution.
3. Solutions:
-
Pipette Solution (in mM): 100 CsOH, 20 NaCl, 5 MgATP, 2 MgCl2, 20 TEACl, 5 EGTA, 10 HEPES, 10 glucose (pH adjusted to 7.2 with aspartic acid).
-
Bath Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 0.2 BaCl2, 1 NaH2PO4, 10 HEPES, 10 glucose, plus blockers for other currents (e.g., 1 μM nisoldipine for ICaL, 50 μM lidocaine for INa).
4. Voltage Protocol:
-
Hold the cell at a holding potential of -40 mV.
-
Apply a descending-ascending voltage ramp from +80 mV to -120 mV and back to +80 mV at a rate of 100 mV/s.
5. Isolation of NCX Current:
-
The NCX current (INCX) is defined as the Ni2+-sensitive current.
-
After recording the baseline current, apply 10 mM NiCl2 to the bath solution to block the NCX.
-
Subtract the current trace recorded in the presence of NiCl2 from the baseline trace to obtain the isolated NCX current.
6. Application of this compound:
-
Perfuse the cells with varying concentrations of this compound and repeat the voltage protocol and NCX current isolation steps to determine its inhibitory effect.
Induction and Measurement of Early Afterdepolarizations (EADs)
1. Tissue Preparation:
-
Dissect right ventricular papillary muscles from canine hearts and mount them in a tissue bath superfused with Tyrode's solution at 37°C.
2. EAD Induction:
-
Induce EADs by superfusing the tissue with a solution containing an IKr blocker (e.g., 1 μM dofetilide) and a barium salt to reduce IK1 (e.g., 100 μM BaCl2).
-
Pace the tissue at a slow cycle length (e.g., 2 seconds) to promote EAD formation.
3. Recording:
-
Record action potentials using standard sharp microelectrode techniques.
4. Application of this compound:
-
Once stable EADs are established, add this compound to the superfusion solution at desired concentrations and record the changes in EAD amplitude.
Induction and Measurement of Delayed Afterdepolarizations (DADs)
1. Tissue Preparation:
-
Isolate canine Purkinje fibers and place them in a tissue bath superfused with Tyrode's solution at 37°C.
2. DAD Induction:
-
Induce DADs by creating a condition of cellular calcium overload. This can be achieved by superfusing the fibers with a solution containing a Na+/K+ pump inhibitor, such as 0.2 μM strophanthin.
-
Apply a train of stimuli (e.g., 40 stimuli at a cycle length of 400 ms) followed by a pause to observe DADs.
3. Recording:
-
Record membrane potential using sharp microelectrodes.
4. Application of this compound:
-
After inducing DADs, introduce this compound into the superfusion solution and measure the change in DAD amplitude.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Signaling pathway of this compound in arrhythmia suppression.
Experimental Workflows
Caption: Experimental workflow for NCX current measurement.
Caption: Workflow for EAD and DAD suppression experiments.
Conclusion
This compound is a highly selective and potent inhibitor of the Na+/Ca2+ exchanger. Its ability to effectively reduce both early and delayed afterdepolarizations without significant off-target effects on other key cardiac ion channels makes it an exceptional pharmacological tool.[1][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the core properties of this compound, detailed experimental methodologies for its evaluation, and a clear visualization of its mechanism of action. The continued investigation of this compound and similar selective NCX inhibitors holds significant promise for advancing our understanding of cardiac arrhythmia mechanisms and for the development of novel antiarrhythmic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Investigating Calcium Homeostasis with ORM-10103: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ORM-10103, a selective inhibitor of the Na+/Ca2+ exchanger (NCX), and its application in the investigation of calcium homeostasis. This document consolidates key experimental findings, outlines detailed methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Calcium (Ca2+) is a ubiquitous second messenger crucial for a multitude of cellular processes, including excitation-contraction coupling, neurotransmission, and gene expression. The precise regulation of intracellular Ca2+ concentration, known as calcium homeostasis, is paramount for normal physiological function. The sodium-calcium exchanger (NCX) is a key plasma membrane protein responsible for maintaining Ca2+ homeostasis by extruding Ca2+ from the cell.[1][2][3] Dysregulation of NCX activity is implicated in various pathological conditions, particularly in cardiovascular diseases such as arrhythmias and heart failure.[2][3]
This compound has emerged as a valuable pharmacological tool for studying the roles of NCX.[1][2][3] It is a potent and selective inhibitor of the NCX, demonstrating submicromolar EC50 values for both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of the exchanger.[1][3][4] A significant advantage of this compound is its high selectivity for NCX over other ion channels, such as the L-type Ca2+ channel, which has been a limitation of previous NCX inhibitors.[1][2][3][4]
Mechanism of Action
This compound exerts its effects by directly inhibiting the NCX protein. This inhibition affects intracellular Ca2+ levels, particularly under conditions of Ca2+ overload. By blocking the primary Ca2+ extrusion mechanism in cardiac myocytes, this compound can prevent or reduce cellular damage associated with ischemia-reperfusion injury and suppress arrhythmias triggered by abnormal Ca2+ handling.[5][6][7][8]
Signaling Pathway of NCX Inhibition by this compound
Caption: this compound inhibits both forward and reverse modes of the NCX.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: Inhibitory Potency of this compound on NCX
| Parameter | Value | Species/Cell Type | Reference |
| EC50 (Forward Mode) | 780 nM | Canine Ventricular Myocytes | [4] |
| EC50 (Reverse Mode) | 960 nM | Canine Ventricular Myocytes | [4] |
Table 2: Selectivity Profile of this compound
| Ion Channel/Transporter | Effect of this compound | Concentration | Species/Cell Type | Reference |
| L-type Ca2+ Current (ICaL) | No significant effect | 10 µM | Canine Ventricular Myocytes | [3][5] |
| Fast Na+ Current (INa) | No significant effect | 10 µM | Canine Ventricular Myocytes | [5] |
| Rapid Delayed Rectifier K+ Current (IKr) | Slight inhibition (20% block) | 3 µM | Canine Ventricular Myocytes | [3][4] |
| Inward Rectifier K+ Current (IK1) | No effect | 3 µM | Canine Ventricular Myocytes | [4] |
| Slow Delayed Rectifier K+ Current (IKs) | No effect | 3 µM | Canine Ventricular Myocytes | [4] |
| Transient Outward K+ Current (Ito) | No effect | 3 µM | Canine Ventricular Myocytes | [4] |
| Na+/K+ Pump | No effect | 3 µM | Canine Ventricular Myocytes | [4][5] |
Table 3: Effects of this compound on Arrhythmogenic Events
| Arrhythmia Model | Effect of this compound | Concentration | Species/Preparation | Reference |
| Early Afterdepolarizations (EADs) | Decreased amplitude | 3 and 10 µM | Canine Right Ventricular Papillary Muscle | [4][8] |
| Delayed Afterdepolarizations (DADs) | Decreased amplitude | 3 and 10 µM | Canine Right Ventricular Purkinje Fibers | [4][5] |
| Strophanthidin-induced DADs | Decreased amplitude | 3 and 10 µM | Canine Right Ventricular Purkinje Fibers | [4][8] |
| Ischemia/Reperfusion-induced Arrhythmias | Increased arrhythmia-free period, decreased extrasystoles | 10 µM | Langendorff-perfused Rat Hearts | [4] |
Experimental Protocols
This section details the methodologies for key experiments investigating the effects of this compound.
Electrophysiological Recordings in Isolated Cardiac Myocytes
Objective: To determine the effect of this compound on specific ion currents and action potentials.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from canine hearts.
-
Voltage Clamp: The whole-cell patch-clamp technique is used to record ion currents.
-
NCX Current (I_NCX): I_NCX is measured as the nickel-sensitive current. The cell is held at a specific holding potential, and a voltage ramp is applied. The current is recorded before and after the application of nickel chloride (NiCl2), a non-specific NCX blocker. The difference in current represents I_NCX. This compound is then perfused to determine its effect on this current.
-
L-type Ca2+ Current (I_CaL): I_CaL is elicited by depolarizing voltage steps from a holding potential of -40 mV to inactivate Na+ channels. Specific channel blockers are used to isolate I_CaL.
-
Other Ion Currents (IKr, IK1, IKs, Ito): Specific voltage protocols and pharmacological blockers are used to isolate and record each current.
-
-
Action Potential Recording: Action potentials are recorded using the current-clamp mode of the patch-clamp technique or with sharp microelectrodes in multicellular preparations.
-
Data Analysis: The effects of this compound at various concentrations are quantified by measuring changes in current amplitude, action potential duration, and other relevant parameters.
Experimental Workflow for Voltage Clamp Studies
Caption: A typical workflow for assessing the effect of this compound on ion channels.
Induction of Arrhythmias in Cardiac Preparations
Objective: To evaluate the anti-arrhythmic potential of this compound.
Methodology:
-
Preparation: Canine right ventricular papillary muscles or Purkinje fibers are dissected and mounted in an organ bath perfused with Tyrode's solution.
-
Induction of EADs: EADs are induced by a combination of slow pacing (e.g., 5-second cycle length) and perfusion with agents that prolong the action potential, such as dofetilide (an IKr blocker) and BaCl2 (an IK1 blocker).[4][8]
-
Induction of DADs: DADs are induced by rapid pacing in the presence of a Na+/K+ pump inhibitor, such as strophanthidin, to induce Ca2+ overload.[4][8]
-
This compound Application: Once stable arrhythmias are established, the preparation is superfused with increasing concentrations of this compound.
-
Recording: Intracellular action potentials are recorded using sharp microelectrodes.
-
Analysis: The amplitude and incidence of EADs and DADs are measured before and after the application of this compound.
Simulated Ischemia/Reperfusion in Isolated Myocytes
Objective: To investigate the protective effects of this compound against ischemia/reperfusion-induced Ca2+ dysregulation and cell death.
Methodology:
-
Cell Preparation: Isolated canine ventricular myocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Simulated Ischemia: Cells are perfused with an "ischemic" solution (low pH, high K+, glucose-free, and hypoxic) to mimic ischemic conditions.[6][7]
-
Simulated Reperfusion: After a period of simulated ischemia, the cells are perfused with normal Tyrode's solution to simulate reperfusion.
-
This compound Treatment: this compound is applied either before ischemia or during reperfusion to assess its protective effects.
-
Measurements:
-
Intracellular Ca2+: Diastolic and systolic Ca2+ levels are monitored using fluorescence microscopy.
-
Action Potentials: Action potentials are recorded simultaneously using microelectrodes.
-
Cell Viability: Cell viability is assessed at the end of the experiment (e.g., using trypan blue exclusion).
-
-
Analysis: Changes in Ca2+ transients, action potential morphology, and cell survival rates are compared between untreated and this compound-treated groups.[6][7]
Logical Flow of Ischemia/Reperfusion Experiments
Caption: Experimental design for evaluating this compound in simulated ischemia/reperfusion.
Conclusion
This compound is a highly selective and potent inhibitor of the Na+/Ca2+ exchanger. Its pharmacological profile makes it an invaluable tool for elucidating the role of NCX in calcium homeostasis and pathophysiology. The experimental data consistently demonstrate its ability to modulate intracellular Ca2+ levels and suppress arrhythmogenic events without the confounding off-target effects seen with less selective inhibitors. The detailed methodologies provided in this guide offer a framework for researchers to design and execute robust experiments to further investigate the therapeutic potential of NCX inhibition in cardiovascular and other diseases.
References
- 1. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of selective NCX inhibition by this compound during simulated ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Depolarization: A Technical Guide to Early and Delayed Afterdepolarizations and the Role of NCX Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afterdepolarizations, aberrant depolarizations of the cardiomyocyte membrane, are fundamental to the genesis of cardiac arrhythmias. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), with a particular focus on the pivotal role of the sodium-calcium exchanger (NCX). We delve into the experimental methodologies used to study these phenomena and present a comprehensive summary of the quantitative effects of NCX inhibition as a potential antiarrhythmic strategy. Detailed signaling pathways, experimental workflows, and the logical framework of NCX inhibition are visualized through Graphviz diagrams to facilitate a deeper understanding of these complex processes.
Introduction to Afterdepolarizations
Afterdepolarizations are pathological voltage oscillations that occur during or after the repolarization phase of the cardiac action potential.[1] They are a primary cause of triggered activity, a form of ectopic beat generation that can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP) and ventricular tachycardia.[1][2] Two distinct types of afterdepolarizations are recognized based on their timing relative to the action potential:
-
Early Afterdepolarizations (EADs): These occur during phase 2 (plateau) or phase 3 (repolarization) of the action potential, manifesting as a slowing or reversal of the repolarization process.[1] EADs are typically associated with conditions that prolong the action potential duration (APD), creating a window for the reactivation of inward currents.[3]
-
Delayed Afterdepolarizations (DADs): These arise shortly after the completion of repolarization, during phase 4 (resting potential).[1] DADs are intrinsically linked to intracellular calcium (Ca²⁺) overload, which leads to spontaneous Ca²⁺ release from the sarcoplasmic reticulum (SR).[2]
The Sodium-Calcium Exchanger (NCX): A Key Player in Cardiac Electrophysiology
The sodium-calcium exchanger (NCX) is a bidirectional electrogenic transporter crucial for maintaining Ca²⁺ homeostasis in cardiomyocytes. It exchanges three sodium ions (Na⁺) for one Ca²⁺ ion across the sarcolemma. The direction of transport is dictated by the electrochemical gradients of Na⁺ and Ca²⁺ and the membrane potential.
-
Forward Mode (Ca²⁺ Efflux): Under normal diastolic conditions, with low intracellular Na⁺ and high extracellular Na⁺, NCX operates in the forward mode, extruding Ca²⁺ from the cell and generating a depolarizing inward current (I_NCX).
-
Reverse Mode (Ca²⁺ Influx): During the action potential upstroke, when the membrane potential is depolarized and intracellular Na⁺ concentration can rise, NCX can operate in the reverse mode, bringing Ca²⁺ into the cell in exchange for Na⁺ efflux, generating an outward current.
Dysregulation of NCX activity is a hallmark of several cardiac pathologies, including heart failure and arrhythmias, where it can contribute to Ca²⁺ overload and electrical instability.[4]
Signaling Pathways of Afterdepolarizations
Early Afterdepolarizations (EADs)
EADs arise from a delicate imbalance between inward and outward currents during the repolarization phase of the action potential. A reduction in repolarizing K⁺ currents or an enhancement of inward currents can prolong the APD, creating a voltage window where L-type Ca²⁺ channels (I_Ca,L) can recover from inactivation and reactivate, leading to a depolarizing oscillation. The inward current generated by the forward mode of NCX (I_NCX) also contributes to the net inward current that facilitates EAD formation.
Delayed Afterdepolarizations (DADs)
DADs are a direct consequence of SR Ca²⁺ overload. When the SR Ca²⁺ content exceeds a certain threshold, spontaneous Ca²⁺ release events (Ca²⁺ sparks) can occur during diastole. These sparks can propagate as Ca²⁺ waves, leading to a global increase in cytosolic Ca²⁺. This rise in Ca²⁺ activates the forward mode of NCX, which extrudes Ca²⁺ in exchange for Na⁺ influx, generating a transient inward current (I_ti) that depolarizes the membrane, causing a DAD.
Experimental Protocols for Studying Afterdepolarizations
Cardiomyocyte Isolation
The study of afterdepolarizations at the cellular level necessitates the isolation of viable cardiomyocytes. The following is a generalized protocol for the enzymatic dissociation of canine ventricular myocytes.
Solutions:
-
Ca²⁺-free Tyrode's solution (in mM): 138 NaCl, 4 KCl, 1 MgCl₂, 10 glucose, 0.33 NaH₂PO₄, 10 HEPES; pH 7.3 with NaOH.
-
Enzyme solution: Ca²⁺-free Tyrode's solution supplemented with collagenase (e.g., Type II, ~1 mg/mL) and protease (e.g., Type XIV, ~0.1 mg/mL).
-
KB solution (in mM): 85 KCl, 30 K₂HPO₄, 5 MgSO₄, 1 EGTA, 2 Na₂ATP, 5 pyruvic acid, 5 creatine, 20 taurine, 20 glucose; pH 7.2 with KOH.
Protocol:
-
Excise the heart from an anesthetized and heparinized animal and mount it on a Langendorff apparatus.
-
Perfuse retrogradely with Ca²⁺-free Tyrode's solution for 5-10 minutes to wash out the blood.
-
Switch to the enzyme solution and perfuse for 20-30 minutes until the heart becomes flaccid.
-
Dissect the desired ventricular tissue and mince it in KB solution.
-
Gently triturate the tissue pieces with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cells to settle and then gradually reintroduce Ca²⁺ to a final concentration of 1.8 mM.
-
Store the Ca²⁺-tolerant myocytes in a suitable medium (e.g., M199) at room temperature for use within 8-12 hours.
Electrophysiological Recording (Patch-Clamp)
The whole-cell patch-clamp technique is the gold standard for recording action potentials and ionic currents from single cardiomyocytes.
Solutions:
-
External solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES; pH 7.4 with NaOH.
-
Pipette solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA; pH 7.2 with KOH.
Protocol:
-
Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a physiological temperature (35-37°C).
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the pipette solution.
-
Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached configuration).
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
In current-clamp mode , record action potentials. EADs can be induced by prolonging the APD with I_Kr blockers (e.g., dofetilide) and/or I_Ca,L agonists (e.g., Bay K 8644). DADs can be induced by promoting Ca²⁺ overload with Na⁺/K⁺ pump inhibitors (e.g., ouabain or strophanthidin) and rapid pacing.[2][5]
-
In voltage-clamp mode , specific ionic currents can be isolated and measured using appropriate voltage protocols and pharmacological blockers. The NCX current (I_NCX) is typically measured as the Ni²⁺-sensitive current.[6]
Intracellular Calcium Imaging
Fluorescence microscopy with Ca²⁺-sensitive dyes is used to visualize and quantify intracellular Ca²⁺ transients and spontaneous Ca²⁺ release events.
Protocol:
-
Incubate the isolated cardiomyocytes with a Ca²⁺ indicator dye, such as Fluo-4 AM (5-10 µM), for 20-30 minutes at room temperature.[7]
-
Wash the cells to remove the excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the cells on a confocal or epifluorescence microscope equipped for live-cell imaging.
-
Excite the dye at its excitation wavelength (e.g., ~488 nm for Fluo-4) and record the emitted fluorescence.
-
Simultaneously record electrophysiological data to correlate Ca²⁺ signals with membrane potential changes.
NCX Inhibition as a Therapeutic Strategy
Given the central role of NCX in the genesis of both EADs and DADs, its inhibition has emerged as a promising antiarrhythmic strategy. By reducing the inward I_NCX, inhibitors can directly counteract the depolarizing currents that contribute to afterdepolarizations.
Mechanism of Antiarrhythmic Action
-
Suppression of DADs: By inhibiting the forward mode of NCX, these agents block the translation of spontaneous SR Ca²⁺ release into a depolarizing inward current, thereby reducing the amplitude of DADs and preventing the initiation of triggered action potentials.[5]
-
Suppression of EADs: NCX inhibitors can suppress EADs by reducing the net inward current during the plateau phase of the action potential, which helps to promote timely repolarization and prevent the reactivation of I_Ca,L.[4][8]
Quantitative Effects of NCX Inhibitors
Several pharmacological agents have been developed to selectively inhibit NCX. The following tables summarize the quantitative effects of some of these inhibitors on EADs and DADs in canine cardiac preparations.
Table 1: Effect of NCX Inhibitors on Early Afterdepolarizations (EADs)
| NCX Inhibitor | Concentration (µM) | Preparation | Method of EAD Induction | Effect on EAD Amplitude | Reference |
| SEA0400 | 1 | Canine Ventricular Papillary Muscle | 1 µM Dofetilide + 10 µM BaCl₂ | ↓ from 26.6 ± 2.5 mV to 14.8 ± 1.8 mV | [9] |
| This compound | 3 | Canine Ventricular Papillary Muscle | 1 µM Dofetilide + 100 µM BaCl₂ | Significant decrease | [8] |
| This compound | 10 | Canine Ventricular Papillary Muscle | 1 µM Dofetilide + 100 µM BaCl₂ | Further significant decrease | [8] |
Table 2: Effect of NCX Inhibitors on Delayed Afterdepolarizations (DADs)
| NCX Inhibitor | Concentration (µM) | Preparation | Method of DAD Induction | Effect on DAD Amplitude | Reference |
| SEA0400 | 1 | Canine Purkinje Fibers | 0.2 µM Strophanthidin | ↓ from 12.5 ± 1.7 mV to 5.9 ± 1.4 mV | [9] |
| This compound | 3 | Canine Purkinje Fibers | 0.2 µM Strophanthidin | ↓ from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV | [5] |
| This compound | 10 | Canine Purkinje Fibers | 0.2 µM Strophanthidin | ↓ from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV | [5] |
| ORM-10962 | 1 | Canine Purkinje Fibers | Digoxin | Decreased amplitude | [10] |
Table 3: Selectivity and IC₅₀ of NCX Inhibitors
| Inhibitor | Target | IC₅₀ / EC₅₀ | Species | Notes | Reference |
| SEA0400 | Inward I_NCX | EC₅₀ ≈ 31 nM | Mouse | Also inhibits L-type Ca²⁺ current at higher concentrations. | [11] |
| SEA0400 | Outward I_NCX | EC₅₀ ≈ 28 nM | Mouse | [11] | |
| This compound | Inward I_NCX | EC₅₀ ≈ 780 nM | Canine | No significant effect on L-type Ca²⁺ current. | [5] |
| This compound | Outward I_NCX | EC₅₀ ≈ 960 nM | Canine | [5] | |
| ORM-10962 | Forward Mode I_NCX | IC₅₀ = 55 nM | Canine | Highly selective for NCX. | [10] |
| ORM-10962 | Reverse Mode I_NCX | IC₅₀ = 67 nM | Canine | [10] |
Conclusion
Early and delayed afterdepolarizations represent fundamental mechanisms of cardiac arrhythmogenesis. The sodium-calcium exchanger plays a critical and multifaceted role in the generation of these pathological depolarizations, making it a compelling target for antiarrhythmic drug development. This guide has provided a detailed overview of the molecular pathways, experimental methodologies, and the quantitative impact of NCX inhibition. The continued development of highly selective NCX inhibitors holds promise for novel therapeutic strategies to combat a range of cardiac arrhythmias. The data presented herein underscore the importance of a thorough understanding of the intricate interplay between ion channels, intracellular calcium handling, and membrane potential in both physiological and pathological cardiac function.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A model for early afterdepolarizations: induction with the Ca2+ channel agonist Bay K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early afterdepolarizations: mechanism of induction and block. A role for L-type Ca2+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
The Vicious Cycle: Unraveling the Role of Sodium-Calcium Exchange in Ischemia-Reperfusion Injury
A Technical Guide for Researchers and Drug Development Professionals
The restoration of blood flow to ischemic tissue, a process known as reperfusion, is a double-edged sword. While essential for salvaging cells from irreversible damage, it paradoxically triggers a cascade of events that can exacerbate tissue injury. This phenomenon, termed ischemia-reperfusion (I/R) injury, is a major contributor to the morbidity and mortality associated with cardiovascular diseases like myocardial infarction. At the heart of this complex pathophysiology lies a critical ion transporter: the sodium-calcium exchanger (NCX). This in-depth technical guide elucidates the pivotal role of NCX in the molecular mechanisms of I/R injury, providing a comprehensive resource for scientists and drug development professionals working to mitigate its devastating consequences.
The Operational Duality of the Sodium-Calcium Exchanger
The sodium-calcium exchanger is a bidirectional transmembrane protein crucial for maintaining intracellular calcium (Ca²⁺) homeostasis. Its direction of ion transport is dictated by the electrochemical gradients of sodium (Na⁺) and Ca²⁺ across the sarcolemma.
-
Forward Mode (Ca²⁺ Efflux): Under normal physiological conditions, the NCX operates predominantly in the forward mode, extruding one Ca²⁺ ion from the cell in exchange for the influx of three Na⁺ ions. This process is vital for removing the Ca²⁺ that enters the cardiomyocyte during each action potential, thereby facilitating muscle relaxation.
-
Reverse Mode (Ca²⁺ Influx): The direction of the exchanger can reverse when the intracellular Na⁺ concentration ([Na⁺]i) rises and/or the cell membrane depolarizes. In this reverse mode, the NCX transports Na⁺ out of the cell and Ca²⁺ into the cell. While this mode can play a physiological role under specific circumstances, its sustained activation during I/R injury is profoundly detrimental.[1][2][3]
Ischemia: Setting the Stage for NCX Reversal
During the ischemic phase, the lack of oxygen and nutrients disrupts cellular metabolism, leading to a cascade of events that favor the reversal of NCX function.
-
ATP Depletion and Na⁺/K⁺-ATPase Inhibition: The reduction in cellular ATP levels impairs the function of the Na⁺/K⁺-ATPase, the primary mechanism for extruding Na⁺ from the cell. This leads to a progressive accumulation of intracellular Na⁺.[4]
-
Intracellular Acidosis and Na⁺/H⁺ Exchanger Activation: Anaerobic glycolysis during ischemia results in the production of lactic acid and a subsequent drop in intracellular pH (acidosis). To counteract this, the Na⁺/H⁺ exchanger (NHE) is activated, which extrudes protons (H⁺) in exchange for Na⁺, further contributing to the rise in [Na⁺]i.[1][5]
-
Membrane Depolarization: The altered ionic environment and lack of ATP lead to depolarization of the cell membrane.
This combination of elevated intracellular Na⁺ and membrane depolarization creates a favorable electrochemical gradient for the NCX to operate in its reverse mode, priming the cell for a damaging influx of Ca²⁺ upon reperfusion.[1][6]
Reperfusion: The Calcium Onslaught
The restoration of blood flow at the onset of reperfusion triggers a rapid and massive influx of Ca²⁺ into the cardiomyocytes, a phenomenon largely mediated by the reverse-mode NCX. This sudden Ca²⁺ overload is a central event in I/R injury, initiating a multitude of downstream pathological processes.[7][8]
-
Mitochondrial Dysfunction: The excessive cytosolic Ca²⁺ is taken up by the mitochondria, leading to mitochondrial Ca²⁺ overload. This disrupts the mitochondrial membrane potential, impairs ATP synthesis, and promotes the generation of reactive oxygen species (ROS), further exacerbating cellular damage.[5][9][10]
-
Activation of Deleterious Enzymes: The elevated Ca²⁺ levels activate various enzymes that contribute to cellular injury, including proteases like calpains, which degrade cellular proteins, and phospholipases, which damage cell membranes.[11]
-
Hypercontracture and Cell Death: The sustained high levels of intracellular Ca²⁺ lead to cardiomyocyte hypercontracture, a state of irreversible contraction that disrupts the cellular architecture and leads to cell death through necrosis and apoptosis.[12][13]
-
Arrhythmias: The alterations in ion homeostasis and membrane potential caused by Ca²⁺ overload can lead to electrical instability and life-threatening arrhythmias.[2]
The signaling pathways involved in NCX-mediated ischemia-reperfusion injury are complex and interconnected. The following diagram illustrates the key events leading from ischemia to cellular injury.
Quantitative Data on Ion Dynamics and Cellular Injury
The following tables summarize key quantitative data from experimental studies investigating the role of NCX in ischemia-reperfusion injury.
Table 1: Intracellular Ion Concentrations in Myocardial Ischemia
| Parameter | Condition | [Na⁺]i (mmol/L) | [Ca²⁺]i (diastolic) | Reference |
| Rat Hearts | Control | 10.5 ± 0.6 | - | [14] |
| 30 min Ischemia | 25.0 ± 3.2 | - | [14] | |
| 15 min Reperfusion | 17.9 ± 3.7 | - | [14] | |
| Rat Hearts | Pre-ischemia | ~2 µmol/g wet weight | - | [15] |
| 27 min Ischemia | ~10.35 µmol/g wet weight | - | [15] | |
| Mouse Hearts | Baseline | - | Rises >5x | [16] |
| 15 min Ischemia | - | Normalizes | [16] | |
| 15 min Reperfusion | - | - | [16] |
Table 2: Effects of NCX Inhibitors on Ischemia-Reperfusion Injury
| Inhibitor | Model | Endpoint | Effect | Reference |
| KB-R7943 (5 µM) | Pig Coronary Occlusion | Infarct Size | 34% reduction | [13][17] |
| Rat Hearts | LDH Release | Reduced | [17] | |
| Rat Hearts | Contractile Dysfunction | Reduced | [17] | |
| SEA0400 | Rabbit Hearts | Infarct Size | Reduced | [4] |
| Rabbit Hearts | Post-ischemic Contractility | Improved | [4] |
Experimental Protocols for Studying NCX in Ischemia-Reperfusion Injury
A variety of experimental models are employed to investigate the role of the sodium-calcium exchanger in the complex pathophysiology of ischemia-reperfusion injury. These models range from in vitro studies using isolated cardiomyocytes to ex vivo perfused heart preparations and in vivo models of myocardial infarction. The following section provides an overview of the key experimental protocols utilized in this field of research.
Langendorff Perfused Heart Model of Ischemia-Reperfusion
The Langendorff apparatus allows for the study of the entire heart ex vivo, maintaining its physiological function through retrograde perfusion of the coronary arteries. This model is instrumental for assessing cardiac function, metabolism, and infarct size in a controlled environment.
Workflow for Langendorff Ischemia-Reperfusion:
Protocol Outline:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal and the aorta is cannulated onto the Langendorff apparatus.[12][18][19]
-
Perfusion: The heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow and maintained at 37°C.[19][20]
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes) to reach a steady state.[20]
-
Baseline Measurements: Baseline cardiac function parameters, such as left ventricular developed pressure (LVDP), heart rate, and coronary flow, are recorded.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[20]
-
Reperfusion: Perfusion is restored, and the heart is reperfused for a specific duration (e.g., 60-120 minutes).[20]
-
Functional Assessment: Cardiac function is monitored throughout the reperfusion period.
-
Infarct Size Determination: At the end of the experiment, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.[1][2][21]
Isolation of Adult Ventricular Myocytes for Simulated Ischemia
Studying isolated cardiomyocytes allows for the investigation of cellular and molecular mechanisms in a highly controlled environment, free from the influence of other cell types and systemic factors.
Protocol Outline:
-
Heart Digestion: The heart is perfused with a collagenase-containing solution via the Langendorff apparatus to digest the extracellular matrix.[7][22][23]
-
Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.[7][24]
-
Calcium Reintroduction: The isolated cells are gradually reintroduced to physiological calcium concentrations to ensure their viability and tolerance.
-
Simulated Ischemia: Ischemia is typically simulated by perfusing the cells with a hypoxic, acidic, and substrate-free solution.
-
Reoxygenation: Reperfusion is mimicked by returning the cells to a normoxic, physiological pH solution with appropriate substrates.
-
Analysis: A variety of parameters can be assessed, including cell viability, intracellular ion concentrations, and contractile function.
Measurement of Intracellular Ion Concentrations
Accurate measurement of intracellular Na⁺ and Ca²⁺ is critical for understanding the role of NCX in I/R injury.
-
Intracellular Sodium ([Na⁺]i):
-
Fluorescent Indicators: Sodium-sensitive fluorescent dyes, such as Sodium-Binding Benzofuran Isophthalate (SBFI), are loaded into the cells. The fluorescence intensity, often measured ratiometrically, is proportional to the [Na⁺]i.[8][10][25]
-
²³Na Nuclear Magnetic Resonance (NMR): This technique allows for the non-invasive measurement of total intracellular sodium in intact hearts or isolated cells. Shift reagents are often used to distinguish between intracellular and extracellular sodium signals.[14][15][26]
-
-
Intracellular Calcium ([Ca²⁺]i):
Assessment of Cell Death and Injury
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the extracellular medium upon cell membrane damage. Measuring LDH activity in the perfusate or cell culture medium provides a quantitative measure of cytotoxicity.
-
TTC Staining for Infarct Size: As described in the Langendorff protocol, TTC staining is a standard method for quantifying myocardial infarct size. Viable tissue with intact dehydrogenase activity reduces the colorless TTC to a red formazan precipitate, while infarcted tissue remains unstained.[1][2][21]
-
TUNEL Assay for Apoptosis: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. This technique can be applied to tissue sections to identify and quantify apoptotic cells.[9][29][30][31][32]
NCX Isoforms in the Heart
The NCX family consists of three main isoforms: NCX1, NCX2, and NCX3. In the heart, NCX1 is the predominant isoform expressed in cardiomyocytes .[3][4][6][33][34] While transcripts for NCX2 and NCX3 have been detected at very low levels in cardiac tissue, their protein expression and functional significance in the context of cardiac I/R injury are considered to be minimal compared to NCX1.[33] Furthermore, alternative splicing of the SLC8A1 gene (which codes for NCX1) gives rise to several splice variants with tissue-specific expression and potentially different regulatory properties.[35][36] The differential expression and regulation of these splice variants in the context of cardiac pathophysiology is an active area of research.
Therapeutic Implications and Future Directions
The central role of reverse-mode NCX in mediating Ca²⁺ overload and subsequent cellular injury makes it an attractive therapeutic target for mitigating ischemia-reperfusion injury. The development of specific inhibitors that can selectively block the reverse mode of NCX without significantly affecting its crucial forward mode function holds great promise for cardioprotection.
Ongoing research focuses on:
-
Developing more selective NCX inhibitors: While agents like KB-R7943 and SEA0400 have demonstrated protective effects, the development of inhibitors with higher specificity and fewer off-target effects is a key priority.
-
Optimizing the timing of inhibitor administration: The therapeutic window for NCX inhibition appears to be critical, with administration at the onset of reperfusion showing the most benefit.[16]
-
Investigating the role of NCX in different organs: While this guide focuses on the heart, NCX-mediated injury is also implicated in I/R injury in other organs, such as the brain.[3]
-
Elucidating the role of NCX splice variants: A better understanding of the specific roles of different NCX1 splice variants in I/R injury could lead to more targeted therapeutic strategies.
References
- 1. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The Na+/Ca2+ exchanger in cardiac ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cardiac Na+-Ca2+ Exchanger: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing sodium dynamics in isolated cardiomyocytes using fluorescent nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cardiacsignalinglab.bme.ucdavis.edu [cardiacsignalinglab.bme.ucdavis.edu]
- 12. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 13. Effect of inhibition of Na(+)/Ca(2+) exchanger at the time of myocardial reperfusion on hypercontracture and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular sodium during ischemia and calcium-free perfusion: a 23Na NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Ratiometric imaging of calcium during ischemia-reperfusion injury in isolated mouse hearts using Fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Langendorff heart - Wikipedia [en.wikipedia.org]
- 19. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Langendorff Experimental Protocols and I/R [bio-protocol.org]
- 21. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A new approach to characterize cardiac sodium storage by combining fluorescence photometry and magnetic resonance imaging in small animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Intracellular sodium in cardiomyocytes using 23Na nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. mdpi.com [mdpi.com]
- 29. circ.ahajournals.org [circ.ahajournals.org]
- 30. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. genscript.com [genscript.com]
- 33. ahajournals.org [ahajournals.org]
- 34. Roles of Na+/Ca2+ exchanger 1 in digestive system physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Sodium-calcium exchanger (NCX-1) and calcium modulation: NCX protein expression patterns and regulation of early heart development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Cells expressing unique Na+/Ca2+ exchange (NCX1) splice variants exhibit different susceptibilities to Ca2+ overload - PubMed [pubmed.ncbi.nlm.nih.gov]
ORM-10103: A Deep Dive into its Applications in Cardiovascular Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
ORM-10103 has emerged as a significant pharmacological tool in cardiovascular research, primarily due to its selective inhibition of the Na+/Ca2+ exchanger (NCX). This guide provides a comprehensive overview of its mechanism of action, experimental applications, and key quantitative data, offering valuable insights for scientists and researchers in the field.
Core Mechanism of Action
This compound is a selective inhibitor of the Na+/Ca2+ exchanger, a critical electrogenic transporter in cardiac myocytes responsible for maintaining calcium homeostasis.[1][2][3] The NCX facilitates the exchange of three sodium ions for one calcium ion across the cell membrane. Depending on the electrochemical gradients, it can operate in a forward (Ca2+ efflux) or reverse (Ca2+ influx) mode.[4] By inhibiting this exchanger, this compound can modulate intracellular calcium levels and influence the electrophysiological properties of heart cells.[3][5] This targeted action makes it a valuable compound for investigating the role of NCX in both normal cardiac function and pathological conditions like arrhythmias.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, providing a clear comparison of its effects across different experimental models.
Table 1: Potency of this compound on Na+/Ca2+ Exchanger Current (I_NCX)
| Parameter | Species | Cell Type | Value | Citation |
| EC50 (outward I_NCX) | Canine | Ventricular Myocytes | 960 nM | [4] |
| EC50 (inward I_NCX) | Canine | Ventricular Myocytes | 780 nM | [4] |
Table 2: Effects of this compound on Triggered Arrhythmias
| Arrhythmia Type | Model | Concentration | Effect | Citation |
| Early Afterdepolarizations (EADs) | Canine Papillary Muscle | 3 µM | Significant decrease in amplitude | [4][5] |
| Early Afterdepolarizations (EADs) | Canine Papillary Muscle | 10 µM | Significant decrease in amplitude | [4][5] |
| Delayed Afterdepolarizations (DADs) | Canine Purkinje Fibers | 3 µM | Amplitude decreased from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV | [7] |
| Delayed Afterdepolarizations (DADs) | Canine Purkinje Fibers | 10 µM | Amplitude decreased from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV | [7] |
Table 3: Selectivity Profile of this compound
| Ion Channel/Transporter | Species | Concentration | Effect | Citation |
| L-type Ca2+ Current (I_CaL) | Canine Ventricular Myocytes | 10 µM | No significant change | [5][7] |
| Fast Inward Na+ Current (I_Na) | Canine Ventricular Myocytes | 10 µM | No significant change in dV/dtmax | [5] |
| Na+/K+ Pump | Canine Ventricular Myocytes | Not specified | No influence | [5] |
| Rapid Delayed Rectifier K+ Current (I_Kr) | Canine Ventricular Myocytes | 3 µM | Slightly diminished | [3][5] |
| Inward Rectifier K+ Current (I_K1) | Canine Ventricular Myocytes | 3 µM | Not influenced | [4] |
| Slow Delayed Rectifier K+ Current (I_Ks) | Canine Ventricular Myocytes | 3 µM | Not influenced | [4] |
| Transient Outward K+ Current (I_to) | Canine Ventricular Myocytes | 3 µM | Not influenced | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups involving this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols used in the study of this compound.
Single Ventricular Myocyte Isolation
-
Species: Canine (mongrel dogs)[5]
-
Procedure:
-
Hearts are excised and mounted on a Langendorff apparatus.
-
Perfusion with a Ca2+-free Tyrode's solution containing collagenase is performed to digest the extracellular matrix.
-
The ventricles are minced and gently agitated to release individual myocytes.
-
Cells are stored in a high-K+ solution until use.
-
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp and conventional microelectrode techniques are employed.[5]
-
Voltage Clamp for Ion Currents:
-
Target: Measurement of I_NCX, I_CaL, and various K+ currents.[5]
-
Protocol:
-
Single myocytes are patched with a glass micropipette.
-
The membrane potential is clamped at a holding potential (e.g., -40 mV for I_NCX).
-
Voltage ramps or steps are applied to elicit the specific ion currents.
-
This compound is applied via the superfusate to determine its effect on the current amplitude.
-
-
-
Microelectrode for Action Potentials:
-
Preparation: Canine ventricular papillary muscles or Purkinje fibers are used.[7]
-
Protocol:
-
The tissue is placed in a superfusion chamber with Tyrode's solution.
-
A sharp microelectrode is inserted into a cell to record the membrane potential.
-
Action potentials are elicited by electrical stimulation.
-
The effects of this compound on action potential duration (APD), and the presence of EADs and DADs are recorded.
-
-
Induction of Arrhythmias
-
Early Afterdepolarizations (EADs):
-
Method: EADs are induced by creating conditions that prolong the action potential, such as using I_Kr blockers (e.g., dofetilide) in combination with slow pacing rates.[4]
-
-
Delayed Afterdepolarizations (DADs):
-
Method: DADs are typically induced by promoting intracellular Ca2+ overload. This can be achieved by superfusing the tissue with a Na+/K+ pump inhibitor like strophanthin, followed by a train of rapid electrical stimuli.[7]
-
Conclusion
This compound stands out as a selective and potent inhibitor of the Na+/Ca2+ exchanger. Its ability to reduce the amplitude of both early and delayed afterdepolarizations without significantly affecting other key cardiac ion channels underscores its potential as a valuable research tool and a lead compound for the development of novel antiarrhythmic therapies.[3][5] The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future investigations into the multifaceted role of the Na+/Ca2+ exchanger in cardiovascular health and disease.
References
- 1. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 7. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of ORM-10103: A Selective Na+/Ca2+ Exchanger Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ORM-10103 is a novel small molecule that has demonstrated significant potential as a selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3] The NCX is a critical electrogenic transporter responsible for maintaining calcium homeostasis in cardiac myocytes and other excitable cells.[1][2][3] Its role in excitation-contraction coupling and its implication in the pathophysiology of cardiac arrhythmias have made it a compelling target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, selectivity, and effects on cardiac electrophysiology. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of cardiovascular therapeutics.
Core Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of the Na+/Ca2+ exchanger.[5][6] The NCX operates in two primary modes: a forward (Ca2+ efflux) mode and a reverse (Ca2+ influx) mode.[4] this compound has been shown to be a mode-independent inhibitor, effectively blocking both the inward and outward currents of the NCX.[1] This inhibition of NCX activity leads to a modulation of intracellular calcium concentration, which in turn influences cardiac muscle contraction and electrical signaling.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the pharmacological effects of this compound.
Table 1: Potency of this compound on Na+/Ca2+ Exchanger (NCX) Current
| Parameter | Value (nM) | Cell Type | Reference |
| Inward NCX Current EC50 | 780 | Canine ventricular myocytes | [1] |
| Outward NCX Current EC50 | 960 | Canine ventricular myocytes | [1] |
Table 2: Selectivity of this compound Against Other Ion Channels
| Ion Channel/Transporter | Concentration Tested (µM) | Effect | Cell Type | Reference |
| L-type Ca2+ current (ICaL) | 10 | No significant effect | Canine ventricular myocytes | [1][5] |
| Fast inward Na+ current (INa) | 10 | No significant effect on dV/dtmax | Canine ventricular myocytes | [1][5] |
| Rapid delayed rectifier K+ current (IKr) | 3 | Slightly diminished | Canine ventricular myocytes | [1][5] |
| Inward rectifier K+ current (IK1) | 3 | No influence | Canine ventricular myocytes | [4] |
| Slow delayed rectifier K+ current (IKs) | 3 | No influence | Canine ventricular myocytes | [4] |
| Transient outward K+ current (Ito) | 3 | No influence | Canine ventricular myocytes | [4] |
| Na+/K+ pump | 3 | No influence | Canine ventricular myocytes | [4] |
Table 3: Electrophysiological Effects of this compound on Afterdepolarizations
| Parameter | Concentration (µM) | Effect | Preparation | Reference |
| Early Afterdepolarization (EAD) Amplitude | 3 | Decreased from 19.3 ± 2.2 mV to 11.7 ± 2.4 mV | Canine right ventricular papillary muscle | [1] |
| Early Afterdepolarization (EAD) Amplitude | 10 | Decreased from 19.4 ± 3.3 mV to 9.5 ± 4.0 mV | Canine right ventricular papillary muscle | [1] |
| Delayed Afterdepolarization (DAD) Amplitude | 3 | Decreased from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV | Canine cardiac Purkinje fibres | [1] |
| Delayed Afterdepolarization (DAD) Amplitude | 10 | Decreased from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV | Canine cardiac Purkinje fibres | [1] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Na+/Ca2+ Exchanger Current in Canine Ventricular Myocytes
-
Cell Isolation: Single ventricular myocytes were isolated from canine hearts.
-
Voltage Clamp Technique: Whole-cell patch-clamp technique was used to record ion currents.
-
Solutions:
-
External Solution (Normal Tyrode's): Composed of (in mM): NaCl 135, KCl 5.4, MgCl2 1, CaCl2 1.8, NaH2PO4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Pipette Solution: Composed of (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10, CaCl2 2; pH adjusted to 7.2 with KOH.
-
-
Protocol:
-
The NCX current was defined as the Ni2+-sensitive current.
-
To isolate the NCX current, other ion currents were blocked pharmacologically (e.g., Na+, Ca2+, K+ channels, and the Na+/K+ pump).
-
A voltage ramp protocol was applied to measure both inward and outward NCX currents.
-
This compound was superfused at various concentrations to determine its effect on the NCX current.
-
The concentration-response curve was generated by plotting the percentage of current inhibition against the concentration of this compound.[1]
-
Induction and Measurement of Early and Delayed Afterdepolarizations
-
Preparation: Canine right ventricular papillary muscles and cardiac Purkinje fibers were used.
-
Microelectrode Technique: Standard microelectrodes were used to record action potentials.
-
Induction of Early Afterdepolarizations (EADs):
-
EADs were induced by superfusing the preparations with a solution containing dofetilide (an IKr blocker) and BaCl2 (an IK1 blocker).
-
The preparations were paced at a slow rate (e.g., 5 s cycle length).[7]
-
The amplitude of the EADs was measured before and after the application of this compound at different concentrations.[1]
-
-
Induction of Delayed Afterdepolarizations (DADs):
-
DADs were evoked in Purkinje fiber preparations by superfusion with strophanthin (a Na+/K+ pump inhibitor) to induce Ca2+ overload.[1]
-
A train of stimuli (e.g., 40 stimuli at a cycle length of 400 ms) was applied, followed by a stimulation-free period to observe DADs.[1][7]
-
The amplitude of the DADs was measured before and after the application of this compound at different concentrations.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the Na+/Ca2+ exchanger and the experimental workflow for assessing the effects of this compound.
Caption: Na+/Ca2+ exchanger signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the electrophysiological effects of this compound.
Conclusion
This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger. Its ability to reduce the amplitude of both early and delayed afterdepolarizations without significantly affecting other major cardiac ion channels at therapeutic concentrations highlights its potential as a valuable research tool and a promising candidate for the development of novel antiarrhythmic therapies. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Na+–Ca2+ exchanger: dynamics of Ca2+-dependent activation and deactivation in intact myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+/Ca2+ exchange and Na+/K+-ATPase in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-Dependent Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pathways regulating Na+/Ca2+ exchanger expression in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for ORM-10103 in Voltage-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10103 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in maintaining calcium homeostasis in cardiac myocytes and other excitable cells.[1][2][3][4][5] Its selectivity for the NCX over other ion channels, such as the L-type Ca2+ channel, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NCX.[4][6] These application notes provide detailed protocols for the use of this compound in voltage-clamp experiments to study the function of the Na+/Ca2+ exchanger, particularly in isolated cardiac myocytes.
Mechanism of Action
The Na+/Ca2+ exchanger is an electrogenic transporter that plays a crucial role in cellular calcium homeostasis by extruding one Ca2+ ion in exchange for three Na+ ions (forward mode) or vice versa (reverse mode), depending on the transmembrane electrochemical gradients for Na+ and Ca2+ and the membrane potential.[4] this compound effectively inhibits both the forward and reverse modes of the NCX current (I_NCX).[6] This inhibition allows for the elucidation of the specific contribution of the NCX to cellular electrophysiology and calcium dynamics.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound in voltage-clamp experiments.
| Parameter | Species/Cell Type | Value | Reference |
| EC50 (Forward Mode I_NCX) | Canine Ventricular Myocytes | 780 nM | [6] |
| EC50 (Reverse Mode I_NCX) | Canine Ventricular Myocytes | 960 nM | [6] |
| Effect on L-type Ca2+ Current (I_CaL) | Canine Ventricular Myocytes | No significant effect at 10 µM | [6] |
| Effect on Fast Na+ Current (I_Na) | Canine Ventricular Myocytes | No significant effect on dV/dtmax at 10 µM | |
| Effect on Rapid Delayed Rectifier K+ Current (I_Kr) | Canine Ventricular Myocytes | Slightly diminished at 3 µM | [5] |
| Effect on Na+/K+ Pump Current | Canine Ventricular Myocytes | No significant effect | [6] |
Signaling Pathway of Na+/Ca2+ Exchange and Inhibition by this compound
The following diagram illustrates the bidirectional nature of the Na+/Ca2+ exchanger and the inhibitory action of this compound.
Na+/Ca2+ exchanger signaling and this compound inhibition.
Experimental Protocols
Protocol 1: Isolation of Canine Ventricular Myocytes
This protocol describes the enzymatic digestion method for isolating single ventricular myocytes from a canine heart, adapted from established procedures.
Materials:
-
Langendorff apparatus
-
Perfusion solution (Tyrode's solution): NaCl, KCl, MgCl2, NaH2PO4, CaCl2, glucose, and HEPES, pH 7.4
-
Enzyme solution: Perfusion solution containing collagenase type II and protease type XIV
-
KB solution: K-glutamate, KCl, KH2PO4, MgCl2, taurine, creatine, EGTA, HEPES, and glucose, pH 7.2
Procedure:
-
Heart Excision: Anesthetize the dog and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated, 37°C Tyrode's solution to clear the coronary arteries of blood.
-
Enzymatic Digestion: Switch the perfusion to the enzyme solution. Continue perfusion for 20-30 minutes, or until the heart becomes flaccid.
-
Tissue Dissociation: Remove the heart from the apparatus. Mince the ventricular tissue in the KB solution.
-
Cell Filtration: Gently triturate the minced tissue with a pipette to release individual myocytes. Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Cell Pelleting and Resuspension: Allow the myocytes to settle by gravity for 15-20 minutes. Carefully remove the supernatant and gently resuspend the cell pellet in fresh KB solution.
-
Calcium Reintroduction: Gradually increase the extracellular calcium concentration by adding small aliquots of Tyrode's solution containing 1.8 mM CaCl2 to the cell suspension.
-
Cell Viability Assessment: Assess cell viability using a microscope. Healthy myocytes should be rod-shaped with clear striations and should not spontaneously contract.
Protocol 2: Whole-Cell Voltage-Clamp Measurement of NCX Current
This protocol details the procedure for measuring I_NCX in isolated canine ventricular myocytes using the whole-cell patch-clamp technique and assessing the inhibitory effect of this compound.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
External (bath) solution: NaCl, CsCl, MgCl2, BaCl2, HEPES, glucose, and nifedipine (to block L-type Ca2+ channels), pH 7.4 with NaOH.
-
Internal (pipette) solution: Cs-aspartate, NaCl, MgATP, MgCl2, TEACl, EGTA, and HEPES, pH 7.2 with CsOH.
-
This compound stock solution (e.g., in DMSO)
Experimental Workflow Diagram:
Workflow for a voltage-clamp experiment with this compound.
Procedure:
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and allow them to adhere for at least 10 minutes.
-
Pipette Positioning: Fill a patch pipette with the internal solution and mount it on the micromanipulator. Approach a single, healthy myocyte with the pipette tip while applying positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 5-10 minutes.
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -40 mV.
-
Apply a descending voltage ramp from +80 mV to -120 mV over 500 ms. This will elicit both outward (positive potentials) and inward (negative potentials) NCX currents.
-
-
Baseline Recording: Record the baseline I_NCX using the voltage ramp protocol.
-
Application of this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM).
-
Recording with this compound: After a 5-10 minute incubation period, record the I_NCX in the presence of this compound using the same voltage ramp protocol.
-
Determination of Ni-sensitive Current: At the end of the experiment, perfuse the cell with an external solution containing a high concentration of NiCl2 (e.g., 5-10 mM), a non-specific blocker of NCX, to determine the Ni-sensitive current, which represents the total NCX current.
Protocol 3: Data Analysis
Procedure:
-
Current Measurement: Measure the amplitude of the outward current at a specific positive potential (e.g., +60 mV) and the inward current at a specific negative potential (e.g., -100 mV) from the recorded current traces before and after the application of this compound.
-
Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the membrane potential to generate I-V curves for both baseline and in the presence of this compound.
-
Percent Inhibition Calculation: Calculate the percentage inhibition of the inward and outward I_NCX at specific voltages using the following formula: % Inhibition = [(I_baseline - I_this compound) / I_baseline] * 100
-
Concentration-Response Curve: To determine the EC50, repeat the experiment with a range of this compound concentrations and plot the percent inhibition as a function of the log concentration. Fit the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable tool for the selective inhibition of the Na+/Ca2+ exchanger in voltage-clamp experiments. The protocols outlined in these application notes provide a framework for researchers to investigate the role of NCX in cardiac electrophysiology and to characterize the effects of novel pharmacological agents on this important ion transporter. Adherence to these detailed methodologies will facilitate the acquisition of robust and reproducible data.
References
- 1. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 3. homepages.gac.edu [homepages.gac.edu]
- 4. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ORM-10103 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10103 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis.[1][2][3] Unlike less selective inhibitors, this compound demonstrates minimal effects on other ion channels, such as L-type calcium channels and fast sodium channels, making it a valuable tool for investigating the specific roles of NCX in various physiological and pathophysiological processes.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro studies, with a focus on cardiac electrophysiology.
Mechanism of Action
This compound exerts its effects by directly inhibiting the Na+/Ca2+ exchanger. This transporter plays a crucial role in extruding calcium from the cell, thereby maintaining low intracellular calcium concentrations. By blocking NCX, this compound can prevent or reduce the calcium overload that is associated with various cellular stress conditions, such as ischemia-reperfusion injury.[4][5] The compound inhibits both the forward (calcium extrusion) and reverse (calcium entry) modes of NCX operation.[6]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound from various in vitro studies.
Table 1: EC50 Values for NCX Inhibition
| Parameter | Cell Type | Value | Reference |
| Inward NCX Current | Canine Ventricular Myocytes | 780 nM | [7] |
| Outward NCX Current | Canine Ventricular Myocytes | 960 nM | [7] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Concentration | Cell/Tissue Type | Observed Effect | Reference |
| 0.5 - 10 µM | Canine Ventricular Myocytes | Significant reduction of inward and outward NCX currents in a concentration-dependent manner. | [7] |
| 3 µM | Canine Ventricular Myocytes | Slight diminishment of the rapid delayed rectifier K+ current (IKr). | [1][8] |
| 3 µM | Canine Ventricular Papillary Muscle | Decreased amplitude of early afterdepolarizations (EADs). | [9] |
| 3 µM | Canine Right Ventricular Purkinje Fibres | Decreased amplitude of delayed afterdepolarizations (DADs). | [6] |
| 10 µM | Canine Ventricular Myocytes | No significant effect on L-type Ca2+ current or the maximum rate of depolarization (fast Na+ current). | [1][8][10] |
| 10 µM | Guinea Pig Papillary Muscles | No effect on the amplitude or maximum rate of depolarization of slow response action potentials. | [1][8][10] |
| 10 µM | Canine Ventricular Myocytes | Prevented the rise of diastolic Ca2+ during simulated ischemia and reperfusion. | [6] |
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of intracellular calcium concentration via the Na+/Ca2+ exchanger.
Caption: this compound inhibits the Na+/Ca2+ exchanger, leading to altered intracellular Ca2+ levels.
Experimental Protocols
Protocol 1: Electrophysiological Recording of NCX Current in Isolated Cardiomyocytes
This protocol is adapted from studies on canine ventricular myocytes.[1][7]
1. Cell Isolation:
-
Isolate ventricular myocytes from canine hearts via enzymatic dissociation using collagenase and protease.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Pipette Solution: (in mM) 120 CsCl, 20 TEACl, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
To specifically measure NCX current, other currents (Na+, Ca2+, K+) should be blocked using appropriate inhibitors (e.g., nifedipine for L-type Ca2+ channels, lidocaine for Na+ channels).
3. Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Use a voltage protocol that elicits both inward and outward NCX currents. A ramp protocol from +80 mV to -120 mV is often used.
-
Record baseline currents in the external solution.
-
Perfuse the cell with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 10 µM) and record the currents at each concentration.
-
To confirm the recorded current is NCX, apply a known NCX inhibitor like 5 mM Ni2+ at the end of the experiment to block the remaining current.
4. Data Analysis:
-
The NCX current is defined as the Ni2+-sensitive current.
-
Measure the peak inward and outward currents at each this compound concentration.
-
Plot the concentration-response curve and calculate the EC50 value.
Caption: Workflow for electrophysiological analysis of this compound's effect on NCX current.
Protocol 2: Assessment of this compound on Early and Delayed Afterdepolarizations (EADs and DADs)
This protocol is based on studies in canine ventricular and Purkinje fibre preparations.[6][9]
1. Tissue Preparation:
-
Dissect canine right ventricular papillary muscles or Purkinje fibres.
-
Mount the tissue in an organ bath superfused with oxygenated Tyrode's solution at 37°C.
2. Induction of Afterdepolarizations:
-
For EADs: Induce EADs by pacing at a slow rate (e.g., 0.2 Hz) in the presence of an IKr blocker (e.g., dofetilide) and BaCl2 to block I_K1.[6]
-
For DADs: Induce DADs by rapid pacing in the presence of strophanthidin to induce Ca2+ overload.[6][7]
3. Experimental Procedure:
-
Record transmembrane action potentials using sharp microelectrodes.
-
After stabilizing the EADs or DADs, superfuse the tissue with this compound at desired concentrations (e.g., 3 µM and 10 µM).
-
Record the changes in the amplitude and incidence of EADs and DADs.
4. Data Analysis:
-
Measure the amplitude of EADs and DADs before and after the application of this compound.
-
Statistically compare the amplitudes to determine the effect of the compound.
Caption: Protocol for assessing the effect of this compound on afterdepolarizations.
Conclusion
This compound is a highly selective Na+/Ca2+ exchanger inhibitor that serves as a crucial tool for dissecting the role of NCX in cardiac electrophysiology and calcium homeostasis. The provided protocols offer a framework for in vitro investigations into its mechanism of action and functional effects. Researchers should carefully consider the specific cell or tissue model and optimize concentrations accordingly.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of selective NCX inhibition by this compound during simulated ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? [mdpi.com]
- 7. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: ORM-10103 in Experimental Models of Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This process is a significant contributor to the morbidity and mortality associated with myocardial infarction and other ischemic events. A key pathological event in I/R injury is the dysregulation of intracellular calcium homeostasis, largely mediated by the sodium-calcium exchanger (NCX). ORM-10103 is a potent and selective inhibitor of the NCX, targeting both its forward and reverse modes of operation.[1][2] By preventing cellular calcium overload, this compound presents a promising therapeutic strategy to mitigate the detrimental effects of I/R injury. These application notes provide detailed protocols for utilizing this compound in established in vitro and in vivo models of ischemia-reperfusion.
Mechanism of Action
During ischemia, the intracellular sodium concentration ([Na+]i) increases due to the inhibition of the Na+/K+ ATPase. Upon reperfusion, this elevated [Na+]i drives the NCX to operate in its reverse mode, importing calcium ions (Ca2+) into the cell in exchange for sodium ions. This leads to a rapid and significant increase in intracellular calcium ([Ca2+]i), triggering a cascade of detrimental events including mitochondrial dysfunction, activation of proteases, and the generation of reactive oxygen species (ROS), ultimately leading to cell death and tissue damage. This compound selectively inhibits the NCX, thereby preventing this pathological influx of calcium and protecting cells from I/R-induced injury.[1]
Data Presentation
In Vitro: Simulated Ischemia-Reperfusion in Canine Cardiomyocytes
The following table summarizes the effects of 10 µM this compound on intracellular calcium concentration in isolated canine ventricular cardiomyocytes subjected to simulated ischemia and reperfusion.
| Parameter | Control (Ischemia/Reperfusion) | 10 µM this compound |
| Ischemic [Ca2+]i | Significantly increased | Significantly reduced |
| Reperfusion [Ca2+]i (diastolic) | Remained elevated | Returned to baseline |
| Cell Viability | Substantially reduced | Significantly improved |
Data compiled from studies by Tóth et al. (2014).[3]
In Vivo: Langendorff-Perfused Rat Heart Model
The following table summarizes the anti-arrhythmic effects of 10 µM this compound in an isolated Langendorff-perfused rat heart model subjected to 10 minutes of global ischemia followed by 30 minutes of reperfusion.
| Arrhythmia Parameter | Control (Ischemia/Reperfusion) | 10 µM this compound |
| Arrhythmia-free period | Shortened | Increased |
| Incidence of Extrasystoles | High | Decreased |
| Incidence of Ventricular Fibrillation | Observed | No significant effect |
| Duration of Ventricular Fibrillation | Variable | No significant effect |
Data based on findings from Szepesi et al. as cited in a 2022 review.[4]
Experimental Protocols
In Vitro: Simulated Ischemia-Reperfusion in Isolated Cardiomyocytes
This protocol is adapted from a study on isolated canine ventricular cardiomyocytes.[3]
1. Cardiomyocyte Isolation:
-
Isolate ventricular cardiomyocytes from a suitable animal model (e.g., canine) using established enzymatic digestion protocols.
2. Perfusion Solutions:
-
Normal Tyrode's Solution (pH 7.4): Standard physiological salt solution containing glucose.
-
Simulated Ischemic Solution (pH 6.8): Glucose-free Tyrode's solution, supplemented with 2-deoxyglucose to inhibit glycolysis, and buffered to a lower pH to mimic ischemic conditions. The solution should be gassed with 95% N2 / 5% CO2.
3. Experimental Procedure:
-
Perfuse isolated cardiomyocytes with normal Tyrode's solution to establish a baseline.
-
Induce simulated ischemia by switching the perfusion to the ischemic solution for a defined period (e.g., 20-30 minutes).
-
Initiate reperfusion by switching back to the normal Tyrode's solution.
-
For the treatment group, include 10 µM this compound in the perfusion solutions during both the ischemic and reperfusion phases.
-
Monitor intracellular calcium levels using a fluorescent calcium indicator (e.g., Fura-2 AM) and assess cell viability using appropriate assays (e.g., Trypan Blue exclusion or LDH release).
In Vivo: Langendorff-Perfused Isolated Rat Heart
This protocol is a standard method for inducing global ischemia-reperfusion in an ex vivo rat heart.
1. Heart Isolation and Perfusion:
-
Anesthetize a rat and perform a thoracotomy.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Retrogradely perfuse the heart with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure or flow.
2. Ischemia-Reperfusion Protocol:
-
Allow the heart to stabilize for a baseline period (e.g., 20 minutes).
-
Induce global ischemia by stopping the perfusion for a specific duration (e.g., 10 minutes).[4]
-
Initiate reperfusion by restoring the flow of the Krebs-Henseleit buffer for a set period (e.g., 30 minutes).[4]
-
For the treatment group, introduce 10 µM this compound into the perfusate prior to the ischemic period and maintain it throughout reperfusion.[4]
3. Data Acquisition:
-
Record electrocardiogram (ECG) throughout the experiment to monitor for arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
-
Measure functional parameters such as left ventricular developed pressure (LVDP) and heart rate.
Visualizations
Signaling Pathway of Ischemia-Reperfusion Injury and this compound Intervention
Caption: this compound blocks NCX-mediated calcium overload in I/R.
Experimental Workflow for In Vivo Langendorff-Perfused Heart Model
Caption: Workflow for assessing this compound's anti-arrhythmic effects.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of selective NCX inhibition by this compound during simulated ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ORM-10103 in Canine Cardiac Purkinje Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10103 is a novel and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3] The NCX is a critical sarcolemmal protein in cardiac myocytes responsible for maintaining calcium homeostasis, playing a significant role in excitation-contraction coupling and the electrical activity of the heart.[1][2][3] Dysregulation of NCX activity has been implicated in cardiac arrhythmias associated with calcium overload. This compound offers a valuable pharmacological tool for investigating the (patho)physiological roles of the NCX in cardiac tissue. These application notes provide detailed protocols for the use of this compound in isolated canine cardiac Purkinje fibers, a key experimental model for studying cardiac electrophysiology and arrhythmogenesis.
Mechanism of Action
This compound acts as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), effectively reducing both the inward and outward currents mediated by the exchanger.[4][5] This inhibition of the NCX helps to prevent the calcium overload that can lead to triggered arrhythmias, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[4][5]
Signaling Pathway of this compound in Canine Cardiac Myocytes
Caption: Mechanism of this compound action on the Na+/Ca2+ exchanger in a cardiac myocyte.
Data Presentation
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in canine cardiac preparations.
Table 1: Effect of this compound on NCX Current in Canine Ventricular Myocytes
| Concentration | Inward NCX Current Inhibition | Outward NCX Current Inhibition | EC50 (Inward) | EC50 (Outward) |
| > 0.5 µM | Significant | Significant | 780 nM | 960 nM |
Data from Jost et al., 2013. Experiments were performed on canine ventricular myocytes.
Table 2: Effect of this compound on Pharmacologically-Induced Afterdepolarizations
| Preparation | Afterdepolarization Type | This compound Concentration | Amplitude Reduction |
| Canine Purkinje Fibers | Delayed (DADs) | 3 µM | Significant |
| Canine Purkinje Fibers | Delayed (DADs) | 10 µM | Significant |
| Canine Papillary Muscle | Early (EADs) | 3 µM | 19.3 ± 2.2 mV to 11.7 ± 2.4 mV |
| Canine Papillary Muscle | Early (EADs) | 10 µM | 19.4 ± 3.3 mV to 9.5 ± 4.0 mV |
Data from Jost et al., 2013.
Table 3: Selectivity Profile of this compound in Canine Cardiac Myocytes
| Ion Channel/Transporter | Effect of this compound (up to 10 µM) |
| L-type Ca2+ Current (ICa,L) | No significant change |
| Fast Na+ Current (INa) | No significant change |
| Na+/K+ Pump | No influence |
| Main K+ Currents | No influence |
| Rapid Delayed Rectifier K+ Current (IKr) | Slightly diminished at 3 µM |
Data from Jost et al., 2013. Experiments were performed on canine ventricular myocytes.
Experimental Protocols
Protocol 1: Isolation of Canine Cardiac Purkinje Fibers
This protocol is adapted from standard methods for isolating Purkinje fibers for electrophysiological studies.
Materials:
-
Canine heart
-
Krebs solution (in mM): Na+ 150, K+ 4.0, Mg2+ 1.0, Ca2+ 3.0, Cl- 136, PO4-3 0.9, HCO3- 22, and glucose 5.0.
-
Dissection tools (scissors, forceps)
-
Dissection microscope
-
Experimental chamber for electrophysiology recording
Procedure:
-
Excise the heart from a dog anesthetized with sodium pentobarbital (30 mg/kg, IV).
-
Immediately place the heart in chilled, oxygenated Krebs solution.
-
Dissect the ventricles to expose the endocardial surface.
-
Under a dissection microscope, carefully identify and dissect false tendons containing Purkinje fibers from the papillary muscles.
-
Transfer the isolated Purkinje fiber preparations to an experimental chamber continuously superfused with oxygenated Krebs solution (95% O2, 5% CO2) at 36°C.
-
Allow the preparation to stabilize for at least 30 minutes before starting experimental protocols.
Protocol 2: Induction of Delayed Afterdepolarizations (DADs) in Canine Purkinje Fibers
This protocol describes the induction of DADs to study the effects of this compound.
Materials:
-
Isolated canine Purkinje fiber preparation (from Protocol 1)
-
Krebs solution
-
Acetylstrophanthidin (0.2 µM) or other cardiac glycoside
-
This compound stock solution
-
Microelectrode setup for intracellular recording
-
Stimulator
Procedure:
-
Mount the Purkinje fiber preparation in the experimental chamber.
-
Impale a Purkinje fiber with a glass microelectrode filled with 3 M KCl.
-
Record baseline action potentials while stimulating the preparation at a cycle length of 900 ms.
-
To induce DADs, superfuse the preparation with Krebs solution containing 0.2 µM acetylstrophanthidin.
-
Once stable DADs are observed, introduce this compound at the desired concentration (e.g., 3 µM or 10 µM) into the superfusate.
-
Record the changes in DAD amplitude and characteristics.
-
A washout period with the control Krebs solution can be performed to assess the reversibility of the drug's effects.
Experimental Workflow
Caption: Experimental workflow for studying the effects of this compound on DADs in canine Purkinje fibers.
Conclusion
This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger, demonstrating efficacy in reducing arrhythmogenic afterdepolarizations in canine cardiac preparations. The provided protocols and data serve as a comprehensive guide for researchers investigating the electrophysiological effects of this compound in canine cardiac Purkinje fibers. The high selectivity of this compound makes it a superior tool for elucidating the role of the NCX in both normal and pathological cardiac function.
References
- 1. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Magyar Tudományos Művek Tára [m2.mtmt.hu]
Application Notes and Protocols: Inducing E-ADs and DADs in the Presence of ORM-10103
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) are abnormal cardiac action potentials that can trigger life-threatening arrhythmias. Understanding the mechanisms underlying these events is crucial for the development of novel antiarrhythmic drugs. ORM-10103 has emerged as a selective inhibitor of the cardiac Na+/Ca2+ exchanger (NCX), a key player in intracellular calcium homeostasis.[1][2][3][4] These application notes provide detailed protocols for inducing EADs and DADs in cardiac preparations and investigating the effects of this compound.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating significant reduction of both inward and outward NCX currents.[1][5][6][7] Unlike other less selective agents, this compound shows minimal effects on other crucial cardiac ion channels at effective concentrations.[2][3] Specifically, it does not significantly alter the L-type Ca2+ current, the fast inward Na+ current, or the Na+/K+ pump.[1][5][6][7] A slight inhibition of the rapid delayed rectifier K+ current (IKr) has been noted at a concentration of 3 μM.[1][5][6][7] By selectively targeting the NCX, this compound allows for the specific investigation of the role of this exchanger in cardiac arrhythmogenesis.
Data Presentation
Table 1: Effect of this compound on EAD Amplitude
| Concentration of this compound | Animal Model | Preparation | Method of EAD Induction | % Decrease in EAD Amplitude (Mean ± SEM) | Reference |
| 3 µM | Canine | Right Ventricular Papillary Muscle | 1 µM Dofetilide + 100 µM BaCl2, Slow Pacing (5s cycle length) | Concentration-dependent decrease | [8] |
| 10 µM | Canine | Right Ventricular Papillary Muscle | 1 µM Dofetilide + 100 µM BaCl2, Slow Pacing (5s cycle length) | Concentration-dependent decrease | [8] |
Table 2: Effect of this compound on DAD Amplitude
| Concentration of this compound | Animal Model | Preparation | Method of DAD Induction | % Decrease in DAD Amplitude (Mean ± SEM) | Reference |
| 3 µM | Canine | Right Ventricular Purkinje Fibers | 0.2 µM Strophanthidin, Rapid Pacing (400ms cycle length, 40 stimuli) | Concentration-dependent decrease | [8] |
| 10 µM | Canine | Right Ventricular Purkinje Fibers | 0.2 µM Strophanthidin, Rapid Pacing (400ms cycle length, 40 stimuli) | Concentration-dependent decrease | [8] |
Experimental Protocols
Protocol 1: Induction of Early Afterdepolarizations (EADs) in Canine Papillary Muscle
Objective: To induce EADs in isolated canine right ventricular papillary muscle and to assess the effect of this compound.
Materials:
-
Canine right ventricular papillary muscle
-
Tyrode's solution (composition in mM: NaCl 128.2, NaHCO3 20, NaH2PO4 0.42, MgCl2 1.05, CaCl2 1.8, KCl 4.69, glucose 11.1; gassed with 95% O2 and 5% CO2)
-
Dofetilide (1 µM)
-
Barium chloride (BaCl2) (100 µM)
-
This compound (3 µM and 10 µM)
-
Microelectrode setup for intracellular action potential recording
-
Pacing electrodes
Procedure:
-
Isolate the right ventricular papillary muscle from a canine heart and mount it in a tissue bath superfused with Tyrode's solution at 37°C.
-
Impale a cardiac cell with a glass microelectrode to record intracellular action potentials.
-
Pace the preparation at a slow cycle length (e.g., 1500–3000 ms) to promote the development of EADs.[5]
-
Induce EADs by adding a combination of 1 µM dofetilide and 100 µM BaCl2 to the superfusion solution.[5]
-
Once stable EADs are observed, introduce this compound into the superfusion solution at the desired concentration (e.g., 3 µM or 10 µM).
-
Record the action potentials and measure the amplitude of the EADs before and after the application of this compound.
-
A washout period with the drug-free solution containing dofetilide and BaCl2 can be performed to assess the reversibility of the effect.[5]
Protocol 2: Induction of Delayed Afterdepolarizations (DADs) in Canine Purkinje Fibers
Objective: To induce DADs in isolated canine cardiac Purkinje fibers and to evaluate the effect of this compound.
Materials:
-
Canine cardiac Purkinje fibers
-
Tyrode's solution
-
Strophanthidin (0.2 µM)
-
This compound (3 µM and 10 µM)
-
Microelectrode setup for intracellular action potential recording
-
Pacing electrodes
Procedure:
-
Isolate Purkinje fibers from a canine heart and mount them in a tissue bath superfused with Tyrode's solution at 37°C.
-
Record intracellular action potentials using a glass microelectrode.
-
Induce DADs by superfusing the preparation with Tyrode's solution containing 0.2 µM strophanthidin.[8]
-
Apply a train of 40 consecutive stimuli at a cycle length of 400 ms to elicit DADs.[8]
-
After observing stable DADs, add this compound to the superfusion solution at the desired concentration (e.g., 3 µM or 10 µM).
-
Record the action potentials and measure the amplitude of the DADs before and after the administration of this compound.
Mandatory Visualizations
Signaling Pathway of EAD and DAD Formation and the Effect of this compound
Caption: Signaling pathways for EAD and DAD formation and the inhibitory effect of this compound on the Na+/Ca2+ exchanger current (INCX).
Experimental Workflow for Investigating this compound Effects
Caption: A generalized experimental workflow for studying the effects of this compound on induced EADs and DADs in isolated cardiac tissue.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the contribution of the Na+/Ca2+ exchanger to cardiac arrhythmogenesis. The provided protocols offer a framework for reliably inducing EADs and DADs and for quantifying the antiarrhythmic potential of NCX inhibition. These methods can be adapted for use in various experimental models to further elucidate the role of NCX in both physiological and pathophysiological conditions.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 7. researchgate.net [researchgate.net]
- 8. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of ORM-10103 in Guinea Pig Ventricular Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10103 is a selective inhibitor of the sodium-calcium exchanger (NCX), a critical component in cardiac calcium homeostasis and electrophysiology.[1][2][3] In the heart, the NCX plays a significant role in excitation-contraction coupling and the electrical activity of cardiac myocytes.[1][2] This document provides detailed application notes and protocols for the use of this compound in ex vivo guinea pig ventricular preparations, based on published research. The primary focus is on its electrophysiological effects and its selectivity profile.
Mechanism of Action
This compound functions as a selective inhibitor of the NCX current, effectively reducing both the inward and outward flow of ions through the exchanger.[4][5][6][7] This inhibition is concentration-dependent and has been shown to be effective in reducing triggered arrhythmias, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), in canine cardiac preparations.[4][8] A key feature of this compound is its high selectivity for the NCX over other cardiac ion channels, particularly the L-type Ca2+ channel.[1][2][3][4]
Data Presentation: Electrophysiological Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on guinea pig and canine ventricular preparations.
Table 1: Effect of this compound on Slow Response Action Potentials in Guinea Pig Papillary Muscle
| Parameter | Control | 10 μM this compound | n | Significance |
| Action Potential Amplitude (mV) | 81.2 ± 5.7 | 81.6 ± 6.1 | 5 | Not Significant |
| Maximum Rate of Depolarization (dV/dtmax) (V/s) | 12.4 ± 2.3 | 11.8 ± 2.6 | 5 | Not Significant |
Data from Jost et al., 2013.[6][9] This data indicates that this compound does not have a significant effect on the L-type Ca2+ current in guinea pig ventricular tissue.[4][5][6][7][9]
Table 2: Selectivity Profile of this compound on Various Cardiac Ion Currents (Canine Ventricular Myocytes)
| Ion Current | Concentration of this compound | Effect |
| NCX Current | 1 μM | Markedly reduced |
| L-type Ca2+ Current (ICaL) | 10 μM | No significant change |
| Fast Na+ Current (INa) | 10 μM | No significant change in dV/dtmax |
| Rapid Delayed Rectifier K+ Current (IKr) | 3 μM | Slightly diminished |
| Na+/K+ Pump | Not specified | No influence |
| Other main K+ currents | Not specified | No influence |
Data from Jost et al., 2013.[4][5][6][7]
Experimental Protocols
Protocol 1: Investigation of this compound Effects on Slow Response Action Potentials in Guinea Pig Papillary Muscle
Objective: To assess the effect of this compound on L-type Ca2+ channel activity by recording slow response action potentials.
Materials:
-
Male guinea pigs
-
Standard Tyrode's solution
-
High-potassium (25 mM) Tyrode's solution containing isoproterenol (1 μM)
-
This compound
-
Nisoldipine (positive control)
-
Microelectrode setup for intracellular recordings
-
Stimulator
Methodology:
-
Tissue Preparation:
-
Euthanize a male guinea pig in accordance with ethical guidelines.
-
Excise the heart and place it in oxygenated, room temperature Tyrode's solution.
-
Dissect the right ventricle and isolate a thin papillary muscle.
-
Mount the preparation in a tissue chamber and superfuse with oxygenated Tyrode's solution at 37°C.
-
-
Induction of Slow Response Action Potentials:
-
Depolarize the preparation by superfusing with a high-potassium (25 mM) Tyrode's solution. This inactivates the fast sodium channels.
-
Add isoproterenol (1 μM) to the superfusate to enhance the L-type Ca2+ current, which will now be responsible for the action potential upstroke.
-
-
Electrophysiological Recording:
-
Impale a ventricular myocyte with a glass microelectrode filled with 3 M KCl.
-
Record baseline slow response action potentials by stimulating the preparation at a suitable frequency (e.g., 1 Hz).
-
Measure the action potential amplitude and the maximum rate of depolarization (dV/dtmax).
-
-
Drug Application:
-
Superfuse the preparation with the high-potassium Tyrode's solution containing 10 μM this compound.
-
Allow for equilibration and record the slow response action potentials again.
-
As a positive control, apply a known L-type Ca2+ channel blocker, such as nisoldipine (50 nM), and record the subsequent changes in the action potential.
-
-
Data Analysis:
-
Compare the action potential amplitude and dV/dtmax before and after the application of this compound and the positive control.
-
Use appropriate statistical tests to determine the significance of any observed changes.
-
Visualizations
Signaling Pathway of this compound
References
- 1. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
preparing ORM-10103 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10103 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in cellular calcium homeostasis.[1][2][3] It has demonstrated significant utility in preclinical research for investigating the pathophysiological roles of NCX in conditions such as cardiac arrhythmias and ischemia-reperfusion injury.[3][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties and Storage
A comprehensive understanding of the physicochemical properties of this compound is essential for proper handling and storage.
| Property | Value |
| Molecular Weight | 348.35 g/mol [6] |
| Appearance | White to off-white solid[6] |
| CAS Number | 488847-28-5[6] |
| Chemical Formula | C₂₀H₁₆N₂O₄[6] |
Storage and Stability
Proper storage of this compound is crucial to maintain its stability and activity.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[6] |
| 4°C | 2 years[6] | |
| In Solvent | -80°C | 2 years[6] |
| -20°C | 1 year[6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.48 mg of this compound (Molecular Weight = 348.35 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM stock solution, if you weighed 3.48 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the stability data.
Solubility Data
The solubility of this compound in DMSO is high, allowing for the preparation of concentrated stock solutions.
| Solvent | Solubility |
| DMSO | 250 mg/mL (717.67 mM)[6] |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6]
Experimental Concentrations
The working concentration of this compound will vary depending on the specific experimental model. Published studies have utilized a range of concentrations to investigate its effects on the Na+/Ca2+ exchanger.
| Experimental Model | Effective Concentration Range |
| Canine Ventricular Myocytes | 0.1 µM - 10 µM[7] |
| Canine Papillary Muscle | 3 µM - 10 µM[7] |
| Canine Purkinje Fibers | 3 µM - 10 µM[7] |
Visualized Protocols and Pathways
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound Action
Caption: Simplified pathway of this compound action.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of selective NCX inhibition by this compound during simulated ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ORM-10103 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of ORM-10103 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is advisable to use a freshly opened, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.[1][2]
Q2: What is the maximum concentration for a stock solution of this compound in DMSO?
A2: this compound has a high solubility in DMSO. Specific values from suppliers are provided in the table below. For practical purposes, preparing a stock solution in the range of 10-20 mg/mL is common. One supplier notes a solubility of up to 250 mg/mL in DMSO with the aid of ultrasonication.[1][2]
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous experimental buffer. What should I do?
A3: This is a common issue for hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.
-
Increase the percentage of DMSO: While not always feasible depending on your experimental system's tolerance, a slightly higher percentage of DMSO in the final solution can help maintain solubility. However, it is crucial to have a vehicle control with the same final DMSO concentration.
-
Use a surfactant or co-solvent: For in vivo or some in vitro applications, a formulation with excipients like Tween-80, PEG300, or Cremophor EL can improve aqueous solubility. An example formulation is provided in the protocols section.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help re-dissolve the precipitate. However, the long-term stability of the compound under these conditions should be verified.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C or -80°C. Suppliers suggest that at -20°C, the stock solution is stable for at least one year, and at -80°C, for at least two years.[1][2]
Data on this compound Solubility
The following table summarizes the available solubility data for this compound.
| Solvent | Concentration | Observations | Source |
| DMSO | 250 mg/mL (717.67 mM) | Requires sonication. | [1][2] |
| DMSO | 20 mg/mL | Clear solution. | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 348.35 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For 1 mg of this compound, you will need 287 µL of DMSO to make a 10 mM solution.
-
Add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Example Formulation for In Vivo Studies
This protocol, adapted from a supplier's recommendation, provides an example of how to formulate this compound for in vivo administration.[1]
Vehicle Composition:
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. This will result in a final this compound concentration of 2.08 mg/mL.
Visualized Workflows and Signaling Pathway
References
potential off-target effects of ORM-10103 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using ORM-10103. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the Sodium-Calcium Exchanger (NCX). It effectively blocks both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of NCX, playing a crucial role in regulating intracellular calcium homeostasis, particularly in cardiac myocytes.[1][2][3][4]
Q2: What are the known on-target potencies of this compound?
This compound exhibits submicromolar potency against the cardiac NCX1 isoform.
On-Target Potency of this compound
| Target | Mode | EC50 (nM) | Reference |
| NCX1 | Forward (outward current) | 780 | [2] |
| NCX1 | Reverse (inward current) | 960 | [2] |
Q3: Are there any known off-target effects of this compound, especially at high concentrations?
Yes, while this compound is a selective inhibitor, a notable off-target effect has been identified at higher concentrations.
Known Off-Target Effects of this compound
| Off-Target | Concentration | Effect | Reference |
| Rapid delayed rectifier K+ current (IKr) | 3 µM | ~20% inhibition | [1][2][3][5][6][7][8] |
This compound has been shown to be highly selective against other ion channels at concentrations up to 10 µM, including the L-type calcium channel (ICaL) and the Na+/K+ pump.[3][4][6][9]
Troubleshooting Guide
Problem 1: I am observing a prolongation of the action potential duration (APD) in my cardiomyocyte preparations after applying this compound. Is this expected?
This is a potential and known consequence of using this compound, particularly at concentrations of 3 µM and higher. The observed APD prolongation is likely due to the off-target inhibition of the rapid delayed rectifier potassium current (IKr), which plays a critical role in cardiac repolarization.[1][5][8]
Troubleshooting Steps:
-
Confirm Concentration: Double-check the final concentration of this compound in your experimental buffer.
-
Lower Concentration: If experimentally feasible, try using a lower concentration of this compound to minimize the IKr inhibition while still achieving sufficient NCX blockade.
-
Control Experiment: Include a positive control for IKr inhibition (e.g., E-4031) to confirm the sensitivity of your preparation to IKr blockers.
-
Data Interpretation: When analyzing your data, consider the dual effect of this compound on both NCX and IKr, especially when interpreting effects on APD and arrhythmogenic potential.
Problem 2: My experimental results are inconsistent or show high variability.
Inconsistent results can arise from issues with compound stability, solubility, or experimental technique.
Troubleshooting Steps:
-
Compound Handling:
-
Storage: Store this compound as a stock solution at -20°C or -80°C.
-
Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution into your aqueous experimental buffer. Precipitates can lead to inaccurate concentrations.
-
Working Solution: Prepare fresh working solutions daily from the stock to avoid degradation.
-
-
Experimental Setup:
-
Voltage-Clamp Artifacts: When performing patch-clamp experiments, be mindful of potential artifacts such as series resistance errors, which can be exacerbated when recording fast currents. Ensure proper compensation.
-
Temperature Control: Maintain a stable temperature throughout your experiment, as ion channel kinetics are temperature-sensitive.
-
Signaling Pathways and Experimental Workflows
To visualize the cellular context of this compound's action, the following diagrams illustrate the NCX signaling pathway and a typical experimental workflow for assessing off-target effects.
Caption: NCX1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Off-Target Effect Assessment.
Detailed Experimental Protocols
Protocol 1: Measurement of NCX Current (I_NCX) using Whole-Cell Voltage-Clamp
This protocol is adapted from methodologies described for canine ventricular myocytes.[3]
-
Cell Preparation: Isolate single ventricular myocytes using standard enzymatic digestion procedures. Allow cells to stabilize before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block other currents, add specific inhibitors such as nifedipine (for ICaL) and ouabain (for Na+/K+ pump).
-
Internal (Pipette) Solution (in mM): 120 CsOH, 20 CsCl, 10 TEA-Cl, 5 MgATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with Aspartic Acid.
-
-
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -40 mV.
-
Apply a descending-ascending ramp protocol: from -120 mV to +60 mV over 500 ms.
-
Record the current during the ramp protocol.
-
-
Data Acquisition and Analysis:
-
Record baseline currents.
-
Apply this compound at the desired concentration and record the currents again.
-
To isolate I_NCX, subsequently apply a high concentration of a non-specific NCX blocker (e.g., 10 mM NiCl2) to measure the remaining current.
-
The Ni2+-sensitive current represents the I_NCX. The effect of this compound is determined by comparing the I_NCX before and after drug application.
-
Protocol 2: Measurement of Rapid Delayed Rectifier K+ Current (I_Kr) using Whole-Cell Voltage-Clamp
This protocol is a standard method for assessing IKr in cardiac myocytes.
-
Cell Preparation: As described in Protocol 1.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. Add ICaL and IKs blockers (e.g., nifedipine and HMR-1556, respectively).
-
Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 5 MgATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -40 mV.
-
Apply a depolarizing pulse to +20 mV for 1000 ms to activate IKr.
-
Repolarize the membrane to -40 mV to record the deactivating tail current. The amplitude of this tail current is a measure of IKr.
-
-
Data Acquisition and Analysis:
-
Record the baseline IKr tail current.
-
Apply this compound at the desired concentration and record the tail current again.
-
The percentage of inhibition is calculated by comparing the tail current amplitude before and after the application of this compound.
-
References
- 1. Regulation of Ncx1 Gene Expression in the Normal and Hypertrophic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ncx1 gene expression in the normal and hypertrophic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting ORM-10103 Results with IKr Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ORM-10103, a selective Na+/Ca2+ exchanger (NCX) inhibitor. This guide focuses on interpreting experimental results, particularly in the context of its known off-target effect on the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3][4][5] It inhibits both the forward (calcium extrusion) and reverse (calcium influx) modes of NCX activity.[1][6] By blocking NCX, this compound modulates intracellular calcium concentration, which plays a critical role in cardiac excitation-contraction coupling and arrhythmogenesis.[2][3][4]
Q2: Does this compound have any known off-target effects?
Yes. While this compound is highly selective for NCX, it has been shown to cause a slight reduction in the rapid delayed rectifier potassium current (IKr) at a concentration of 3 μM.[1][3][5] This is a critical consideration when interpreting data from experiments using this compound, as IKr inhibition can independently affect cardiac action potential duration and contribute to pro-arrhythmic events.
Q3: How can I differentiate the effects of NCX inhibition from IKr inhibition in my experiments?
Distinguishing between the effects of NCX and IKr inhibition requires careful experimental design and data interpretation. Here are some strategies:
-
Concentration-Response Analysis: Perform experiments across a range of this compound concentrations. The EC50 for NCX inhibition is in the submicromolar range (approximately 780-960 nM), while the IKr inhibition is observed at higher concentrations (3 μM).[5] Effects observed at lower concentrations are more likely attributable to NCX inhibition.
-
Use of Specific IKr Blockers: Compare the effects of this compound with those of a highly specific IKr blocker (e.g., dofetilide or E-4031). This can help to isolate the contribution of IKr inhibition to the observed phenotype.
-
Action Potential Morphology Analysis: Carefully analyze changes in the action potential waveform. NCX inhibition is expected to primarily affect calcium handling and related parameters, while IKr inhibition will predominantly prolong the repolarization phase (Phase 3) of the action potential.
-
Mathematical Modeling: Utilize in silico cardiac myocyte models to simulate the relative contributions of NCX and IKr inhibition to the observed electrophysiological changes.
Troubleshooting Guide
Issue 1: Unexpected prolongation of the action potential duration (APD) at higher concentrations of this compound.
-
Possible Cause: This is likely due to the off-target inhibition of IKr by this compound, which becomes more pronounced at concentrations around and above 3 μM.[1][3][5]
-
Troubleshooting Steps:
-
Confirm the concentration of this compound used.
-
Perform a concentration-response curve to determine if the APD prolongation is concentration-dependent.
-
Compare the observed APD prolongation with that induced by a specific IKr blocker to assess the relative contribution of this off-target effect.
-
Consider using a lower concentration of this compound that is still effective for NCX inhibition but has minimal impact on IKr.
-
Issue 2: this compound reduces early afterdepolarizations (EADs) but does not suppress Torsades de Pointes (TdP) in my model.
-
Possible Cause: this compound has been shown to decrease the amplitude of EADs.[1][6][7] However, its IKr inhibitory effect can prolong APD, a known risk factor for TdP.[8] The net effect may be a reduction in the trigger for TdP (EADs) but an increase in the substrate for TdP (APD prolongation).
-
Troubleshooting Steps:
-
Simultaneously measure APD and the incidence of EADs and TdP.
-
Analyze the data to determine if the lack of TdP suppression correlates with significant APD prolongation.
-
Investigate the effects of co-administering a compound that counteracts APD prolongation to see if the anti-TdP efficacy of this compound is improved.
-
Data Presentation
Table 1: Electrophysiological Effects of this compound
| Parameter | Effect of this compound | Concentration | Primary Mechanism | Citation |
| NCX Current (Inward & Outward) | Inhibition | EC50: 780-960 nM | NCX Inhibition | [1][5] |
| IKr Current | Slight Inhibition | 3 μM | IKr Inhibition | [1][3][5] |
| L-type Ca2+ Current (ICaL) | No significant effect | Up to 10 μM | N/A | [1][5][9] |
| Fast Na+ Current (INa) | No significant effect | Up to 10 μM | N/A | [1][5] |
| Early Afterdepolarizations (EADs) | Decreased Amplitude | 3-10 μM | NCX Inhibition | [1][6][7] |
| Delayed Afterdepolarizations (DADs) | Decreased Amplitude | 3-10 μM | NCX Inhibition | [1][7][10] |
| Action Potential Duration (APD) | Prolongation | ≥ 3 μM | IKr Inhibition | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp for IKr Current Measurement
This protocol is adapted from standard electrophysiological techniques to assess the effect of this compound on IKr in isolated ventricular myocytes.
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., canine or guinea pig) using enzymatic digestion.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors for ICaL (e.g., nifedipine) and IKs (e.g., HMR 1556) should be added.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate IKr, followed by a repolarizing pulse to -40 mV to record the tail current.
-
Perfuse the cell with the control external solution and record baseline IKr.
-
Perfuse the cell with the external solution containing this compound (e.g., 3 μM) and record IKr.
-
Wash out the drug and ensure the current returns to baseline.
-
-
Data Analysis: Measure the amplitude of the IKr tail current before, during, and after drug application. A reduction in the tail current amplitude in the presence of this compound indicates IKr inhibition.
Mandatory Visualizations
Caption: Dual effects of this compound on cardiac ion channels and arrhythmogenesis.
Caption: Workflow for assessing the effects of this compound on cardiac ion currents.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
optimizing ORM-10103 concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ORM-10103 while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] The NCX is a transmembrane protein that plays a crucial role in maintaining intracellular calcium homeostasis by exchanging sodium ions for calcium ions across the cell membrane.[1] this compound inhibits both the forward and reverse modes of NCX activity.[4]
Q2: What is the recommended working concentration for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. Electrophysiological studies in canine ventricular myocytes have shown effective inhibition of the NCX current at concentrations ranging from sub-micromolar to 10 µM.[3][5] The estimated EC50 values for inward and outward NCX currents are approximately 780 nM and 960 nM, respectively.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q3: At what concentration does this compound become cytotoxic?
Currently, there is limited publicly available data on the specific cytotoxic concentrations of this compound across various cell lines under normal culture conditions. However, a study on canine ventricular cardiomyocytes under simulated ischemia/reperfusion conditions demonstrated that 10 µM this compound increased cell survival, suggesting a lack of cytotoxicity at this concentration in that particular model.[4][5][6] It is crucial to determine the cytotoxic concentration in your specific experimental system.
Q4: How can I determine the cytotoxic concentration of this compound in my cell line?
To determine the cytotoxic threshold of this compound in your specific cell line, it is recommended to perform a concentration-response experiment and assess cell viability using standard cytotoxicity assays. Commonly used assays include the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and Live/Dead cell staining.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration is too low: The concentration of this compound may be insufficient to inhibit the Na+/Ca2+ exchanger in your specific cell type. | Perform a dose-response experiment with a broader range of concentrations (e.g., 100 nM to 50 µM) to determine the optimal effective concentration. |
| Cell type lacks significant NCX activity: The target cells may not express the Na+/Ca2+ exchanger at a high enough level for this compound to have a measurable effect. | Confirm the expression of NCX in your cell line using techniques such as Western blotting or qPCR. | |
| Incorrect experimental conditions: The experimental buffer or media may interfere with the activity of this compound. | Ensure that the experimental conditions are compatible with the use of small molecule inhibitors. | |
| High levels of cell death observed | Concentration is too high: The concentration of this compound may be exceeding the cytotoxic threshold for your cells. | Perform a cytotoxicity assay (e.g., MTT, LDH, or Live/Dead staining) to determine the IC50 value for cytotoxicity. Use concentrations well below this value for your experiments. |
| Prolonged incubation time: Extended exposure to the compound, even at a seemingly non-toxic concentration, may lead to cytotoxicity. | Optimize the incubation time by performing a time-course experiment to assess cell viability at different exposure durations. | |
| Cell line is particularly sensitive: Some cell lines may be inherently more sensitive to chemical compounds. | If possible, test the compound on a less sensitive cell line as a control. |
Data Summary
Electrophysiological Effects of this compound in Canine Cardiomyocytes
| Parameter | Concentration | Effect | Reference |
| Inward NCX Current (EC50) | 780 nM | Inhibition | [3] |
| Outward NCX Current (EC50) | 960 nM | Inhibition | [3] |
| Early Afterdepolarization (EAD) Amplitude | 3 µM | Decrease | [3][5] |
| Early Afterdepolarization (EAD) Amplitude | 10 µM | Decrease | [3][5] |
| Delayed Afterdepolarization (DAD) Amplitude | 3 µM | Decrease | [3] |
| Delayed Afterdepolarization (DAD) Amplitude | 10 µM | Decrease | [3] |
Cell Viability in Canine Ventricular Cardiomyocytes (Simulated Ischemia/Reperfusion)
| Concentration | Effect on Cell Viability | Reference |
| 10 µM | Increased cell survival | [4][5][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
This protocol outlines a general procedure to determine the effective concentration range of this compound for inhibiting a specific cellular response.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents to measure the desired biological response
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and stabilize overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in culture medium. A typical starting range could be from 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the cells for a predetermined period, which should be optimized for your specific assay.
-
Assay Performance: Perform the assay to measure the biological response of interest (e.g., calcium imaging, electrophysiology, etc.).
-
Data Analysis: Plot the response as a function of the this compound concentration and determine the EC50 value.
Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a method to evaluate the effect of this compound on cell viability.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value for cytotoxicity.
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of the Na+/Ca2+ exchanger (NCX).
Caption: Workflow for determining the optimal non-cytotoxic concentration of this compound.
Caption: A logical flow diagram for troubleshooting common issues with this compound experiments.
References
- 1. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of selective NCX inhibition by this compound during simulated ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting ORM-10103 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ORM-10103. The information is presented in a question-and-answer format to directly address common issues and sources of variability in experimental results.
Frequently Asked Questions (FAQs)
1. My this compound solution appears to have precipitated. How should I properly dissolve and store it?
Proper dissolution and storage of this compound are critical for maintaining its efficacy and ensuring reproducible results. It is recommended to prepare a stock solution in DMSO. For long-term storage, the DMSO stock solution should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could induce cellular toxicity.
2. I am observing inconsistent inhibition of the Na+/Ca2+ exchanger (NCX) current. What are the potential causes?
Variability in NCX inhibition can stem from several factors:
-
Inaccurate Pipetting: Given the potent, nanomolar IC50 of this compound, even small errors in pipetting can lead to significant variations in the final concentration. Ensure your pipettes are properly calibrated.
-
Incomplete Drug Washout: If you are performing experiments with washout periods, ensure the washout is complete. Residual this compound can affect subsequent measurements.
-
Time-Dependent Effects: The inhibitory effect of this compound may have a time-dependent component. Standardize the incubation time with the compound across all experiments.
-
pH of Experimental Solutions: The activity of ion exchangers can be sensitive to pH. Ensure the pH of your buffers and superfusion solutions is consistent across all experiments.
3. I am seeing unexpected off-target effects. What are the known off-target activities of this compound?
4. The magnitude of the effect of this compound seems to differ between my cell types/animal models. Is this expected?
Yes, the effects of this compound can vary depending on the experimental model. For instance, the expression and activity of the Na+/Ca2+ exchanger can differ between species (e.g., canine vs. guinea pig ventricular myocytes) and even between different cardiac regions (e.g., atrial vs. ventricular myocytes).[1][4][5] These intrinsic differences in NCX function can influence the observed potency and efficacy of this compound. It is crucial to characterize the baseline NCX activity in your specific model system to interpret the effects of the inhibitor accurately.
5. How can I confirm that the effects I am observing are specifically due to NCX inhibition?
To confirm the specificity of this compound's action in your experiments, consider the following controls:
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Use a structurally unrelated NCX inhibitor: Comparing the effects of this compound with another known NCX inhibitor can help confirm that the observed phenotype is due to NCX inhibition.
-
Perform concentration-response experiments: A clear concentration-dependent effect is indicative of a specific pharmacological interaction.
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Use a positive control: In experiments on arrhythmias, using a known pro-arrhythmic agent to induce EADs or DADs, and then showing that this compound can suppress these events, provides strong evidence for its mechanism of action.[1]
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Measure NCX current directly: If your experimental setup allows, directly measuring the NCX current using patch-clamp electrophysiology is the most definitive way to confirm inhibition.[1][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound.
Table 1: Inhibitory Potency of this compound on Na+/Ca2+ Exchanger (NCX) Current
| Parameter | Value | Species/Cell Type | Reference |
| IC50 (Inward NCX Current at -80 mV) | 55 nM | Not Specified | [6] |
| IC50 (Outward NCX Current at +20 mV) | 67 nM | Not Specified | [6] |
| EC50 (Inward NCX Current) | 780 nM | Canine Ventricular Myocytes | [7] |
| EC50 (Outward NCX Current) | 960 nM | Canine Ventricular Myocytes | [7] |
Table 2: Effect of this compound on Early and Delayed Afterdepolarizations (EADs and DADs) in Canine Cardiac Preparations
| Condition | This compound Concentration | Effect on Amplitude | Reference |
| EADs induced by 1 µM dofetilide + 100 µM BaCl₂ | 3 µM | Decrease from 19.3 ± 2.2 mV to 11.7 ± 2.4 mV | [7] |
| EADs induced by 1 µM dofetilide + 100 µM BaCl₂ | 10 µM | Decrease from 19.4 ± 3.3 mV to 9.5 ± 4.0 mV | [7] |
| DADs induced by 0.2 µM strophanthin | 3 µM | Decrease from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV | [7] |
| DADs induced by 0.2 µM strophanthin | 10 µM | Decrease from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Measurement of NCX Current in Canine Ventricular Myocytes
This protocol is adapted from Jost et al., 2013.[1]
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Cell Isolation: Isolate single ventricular myocytes from canine hearts using enzymatic dissociation with collagenase and protease.
-
Solutions:
-
External Solution (Normal Tyrode's): Contains (in mM): 140 NaCl, 4 KCl, 1 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 11 glucose. Gassed with 95% O₂ and 5% CO₂.
-
Pipette Solution: Contains (in mM): appropriate concentrations of K+ salts, buffers, and ATP to maintain cell viability and control intracellular ion concentrations.
-
NCX Measurement External Solution: To isolate NCX current, block other channels using specific inhibitors (e.g., nifedipine for L-type Ca2+ channels, lidocaine for Na+ channels, and specific K+ channel blockers).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to measure the current-voltage relationship.
-
To determine the NCX current, record the current before and after the application of a high concentration of a non-specific NCX blocker like NiCl₂ (10 mM). The Ni²⁺-sensitive current represents the NCX current.
-
-
This compound Application:
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Perfuse the cell with the NCX measurement external solution containing the desired concentration of this compound.
-
Record the current again and compare it to the control NCX current to determine the percentage of inhibition.
-
Protocol 2: Induction and Measurement of EADs and DADs
This protocol is adapted from Jost et al., 2013.[1]
-
Preparation: Use canine right ventricular papillary muscles for EADs and Purkinje fibers for DADs. Mount the preparations in a tissue bath and superfuse with oxygenated Tyrode's solution at 37°C.
-
Recording: Record action potentials using standard sharp microelectrode techniques.
-
EAD Induction:
-
Stimulate the preparation at a slow cycle length (e.g., 1500–3000 ms).
-
Induce EADs by superfusing with a combination of 1 µM dofetilide and 100 µM BaCl₂.
-
-
DAD Induction:
-
Superfuse the Purkinje fiber preparation with 0.2 µM strophanthin for approximately 40 minutes.
-
Apply a train of 40 stimuli at a cycle length of 400 ms, followed by a 20-second stimulation-free period to observe DADs.
-
-
This compound Application:
-
Once stable EADs or DADs are established, add the desired concentration of this compound to the superfusion solution.
-
Record the changes in the amplitude and frequency of the afterdepolarizations.
-
Perform a washout step to check for the reversibility of the effect.
-
Visualizations
Caption: Signaling pathway of calcium homeostasis in a cardiac myocyte and the point of intervention for this compound.
Caption: General experimental workflow for assessing the effects of this compound on cardiac electrophysiology.
Caption: A logical troubleshooting workflow for addressing variability in experiments involving this compound.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CV Physiology | Sodium-Calcium Exchange in Cardiac Cells [cvphysiology.com]
- 4. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 6. Different roles of the cardiac Na+/Ca2+-exchanger in ouabain-induced inotropy, cell signaling, and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High spatial and temporal resolution Ca2+ imaging of myocardial strips from human, pig and rat | Springer Nature Experiments [experiments.springernature.com]
impact of ORM-10103 on L-type calcium current at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ORM-10103 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3][4] It effectively reduces both the inward and outward currents of the NCX.[4][5][6] This selectivity makes it a valuable tool for investigating the roles of the NCX in various physiological and pathophysiological processes.[1][2][3]
Q2: Does this compound affect L-type calcium currents (ICaL) at high doses?
No, a key feature of this compound is its high selectivity for the NCX. Even at high concentrations, such as 10 μM, this compound has been shown to not significantly alter the L-type Ca2+ current.[4][5][6] This makes it superior to less selective NCX inhibitors which can have confounding effects on ICaL.[3]
Q3: What are the expected effects of this compound on cellular electrophysiology?
By inhibiting the NCX, this compound can decrease the amplitude of early and delayed afterdepolarizations (EADs and DADs) in a concentration-dependent manner.[4][6][7] This suggests its potential in preventing triggered arrhythmias.[4][5][6]
Q4: Are there any known off-target effects of this compound?
While highly selective, this compound has been observed to slightly diminish the rapid delayed rectifier K+ current (IKr) at a concentration of 3 μM.[3][4][6] However, it does not appear to significantly affect other major cardiac ion channels, including the fast inward Na+ current, Na+/K+ pump, and other main K+ currents.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in L-type calcium current observed after applying this compound. | 1. Contamination of the compound. 2. Issues with the experimental preparation or recording conditions. 3. Off-target effects of other agents used in the experiment. | 1. Verify the purity and integrity of your this compound stock. 2. Run control experiments without the compound to ensure the stability of your ICaL recordings. 3. Re-evaluate the experimental protocol to identify any other compounds that might be affecting the L-type calcium channels. |
| Variability in the inhibition of Na+/Ca2+ exchanger current. | 1. Inconsistent drug concentration. 2. Differences in experimental conditions (e.g., temperature, pH). 3. Natural biological variability between cells or tissues. | 1. Ensure accurate and consistent preparation of this compound solutions. 2. Standardize all experimental parameters. 3. Increase the number of experimental replicates to account for biological variance. |
| Observed effects do not align with the expected reduction in afterdepolarizations. | 1. The specific arrhythmia model may not be primarily driven by NCX activity. 2. The concentration of this compound may be suboptimal for the specific preparation. | 1. Consider the underlying mechanisms of the induced arrhythmia in your model. 2. Perform a dose-response curve to determine the optimal concentration of this compound for your experimental system. |
Quantitative Data Summary
Table 1: Inhibitory Effects of this compound on Na+/Ca2+ Exchanger (NCX) Current
| Parameter | Value | Cell Type |
| Inward NCX Current Inhibition | Significant at concentrations > 0.5 μM | Canine ventricular myocytes |
| Outward NCX Current Inhibition | Significant at concentrations > 0.5 μM | Canine ventricular myocytes |
| EC50 (Inward Current) | 780 nM | Canine ventricular myocytes |
| EC50 (Outward Current) | 960 nM | Canine ventricular myocytes |
Table 2: Selectivity Profile of this compound at High Concentrations
| Ion Channel/Transporter | Concentration | Effect | Cell Type |
| L-type Ca2+ current (ICaL) | 10 μM | No significant change | Canine ventricular myocytes |
| Slow response action potentials | 10 μM | No effect on amplitude or dV/dtmax | Guinea pig papillary muscles |
| Rapid delayed rectifier K+ current (IKr) | 3 μM | Slightly diminished | Canine ventricular myocytes |
| Fast inward Na+ current | 10 μM | No significant change | Canine ventricular myocytes |
| Na+/K+ pump | Not specified | No influence | Canine ventricular myocytes |
| Main K+ currents (other than IKr) | Not specified | No influence | Canine ventricular myocytes |
Experimental Protocols
Measurement of Na+/Ca2+ Exchanger Current (INCX)
The whole-cell patch-clamp technique is utilized to record INCX in isolated cardiac myocytes. The external solution is designed to eliminate other overlapping currents and contains low Na+ and is Ca2+-free. The internal (pipette) solution contains a physiological concentration of Na+. The NCX current is then elicited by the rapid application of a Ca2+-containing external solution. The current sensitive to Ni2+ (a non-selective blocker of NCX) is identified as INCX. This compound is then perfused at various concentrations to determine its effect on this current.
Measurement of L-type Calcium Current (ICaL)
ICaL is measured using the whole-cell patch-clamp technique. The external solution contains physiological concentrations of Ca2+, and the internal solution is formulated to isolate the Ca2+ current. Specific channel blockers for Na+ and K+ currents are included in both solutions. A voltage-clamp protocol is applied where the cell is held at a negative potential (e.g., -40 mV) to inactivate Na+ channels and then depolarized to various test potentials to elicit ICaL. The peak inward current at each test potential is measured before and after the application of high doses of this compound.
Visualizations
Caption: Workflow for evaluating the impact of this compound.
Caption: this compound selectively inhibits the Na+/Ca2+ exchanger.
References
- 1. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
minimizing confounding effects in ORM-10103 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing confounding effects during experiments with ORM-10103.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] It effectively reduces both the inward and outward currents of the NCX, thereby impacting intracellular calcium and sodium homeostasis.[1][3] This mechanism is crucial in cardiac myocytes for excitation-contraction coupling and maintaining cellular electrophysiological stability.[2][4]
Q2: How does this compound differ from other Na+/Ca2+ exchanger inhibitors like SEA-0400 or KB-R7943?
This compound exhibits improved selectivity for the NCX compared to older inhibitors.[2][4][5] Notably, even at high concentrations (e.g., 10 μM), it does not significantly affect the L-type Ca2+ current (ICaL) or the fast inward Na+ current.[1][3] This high selectivity minimizes confounding effects on other critical ion channels, which is a known limitation of compounds like SEA-0400 that can inhibit ICaL at concentrations used to target NCX.[6]
Q3: What are the known off-target effects of this compound?
The primary off-target effect identified for this compound is a slight inhibition of the rapid delayed rectifier K+ current (IKr).[1][2][3] This effect has been observed at a concentration of 3 μM.[1][2][3] At a concentration of 10 μM, this compound has been shown to have no significant effect on the Na+/K+ pump or other main K+ currents in canine ventricular myocytes.[1][3]
Q4: In what experimental models has this compound been validated?
This compound has been studied in various preclinical models, primarily using canine and guinea pig ventricular preparations.[1][3] These studies have involved isolated single ventricular cells for voltage-clamp experiments and multicellular preparations like papillary muscles and Purkinje fibers for action potential recordings.[1][3]
Troubleshooting Guide
Issue 1: Unexpected prolongation of action potential duration (APD) at higher concentrations of this compound.
-
Possible Cause: This effect may be due to the slight off-target inhibition of the rapid delayed rectifier K+ current (IKr) by this compound, which has been observed at a concentration of 3 μM.[1][2][3] IKr is a crucial current for cardiac repolarization, and its inhibition can lead to APD prolongation.
-
Recommendation:
-
If APD prolongation is a concern for your experimental endpoint, consider using a lower concentration of this compound (e.g., < 3 μM) that is still effective for NCX inhibition.
-
Perform control experiments with a known selective IKr blocker to understand the potential contribution of IKr inhibition to your observed effects.
-
Carefully analyze the concentration-response relationship in your experiments to distinguish between NCX-mediated effects and potential off-target effects.
-
Issue 2: Apparent lack of effect of this compound on triggered arrhythmias.
-
Possible Cause: While this compound has been shown to decrease the amplitude of early and delayed afterdepolarizations (EADs and DADs), its effectiveness can depend on the specific experimental conditions and the underlying mechanism of arrhythmia induction.[1][6] For example, in some models of ischemia/reperfusion, while this compound reduced premature ventricular beats, it did not suppress the inducibility of Torsades de Pointes (TdP).
-
Recommendation:
-
Ensure that the concentration of this compound is sufficient to inhibit NCX. The estimated EC50 values for inward and outward NCX currents are 780 nM and 960 nM, respectively.[1]
-
Verify the viability of your tissue preparation or isolated cells.
-
Consider the specific ions and currents involved in the arrhythmogenic trigger in your model. This compound's primary effect is on Na+/Ca2+ exchange, and it may be less effective against arrhythmias driven by other mechanisms.
-
Issue 3: Variability in the magnitude of the this compound effect between experiments.
-
Possible Cause: The activity of the Na+/Ca2+ exchanger can be influenced by intracellular concentrations of Na+ and Ca2+. Variations in cellular loading of these ions between experiments can lead to different levels of NCX activity and thus a varied response to this compound.
-
Recommendation:
-
Standardize your cell isolation and loading protocols to ensure consistent intracellular ionic conditions.
-
Allow for a sufficient equilibration period after establishing the whole-cell configuration in patch-clamp experiments before applying this compound.
-
Monitor baseline NCX current to ensure it is stable before drug application.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: Potency of this compound on Na+/Ca2+ Exchanger (NCX) Current
| Parameter | Value | Cell Type | Reference |
| EC50 (Inward NCX Current) | 780 nM | Canine Ventricular Myocytes | [1] |
| EC50 (Outward NCX Current) | 960 nM | Canine Ventricular Myocytes | [1] |
Table 2: Selectivity Profile of this compound
| Ion Channel/Transporter | Concentration | Effect | Cell Type | Reference |
| L-type Ca2+ Current (ICaL) | 10 μM | No significant change | Canine Ventricular Myocytes | [1][3] |
| Fast Inward Na+ Current | 10 μM | No significant change | Canine Right Ventricular Papillary Muscle | [1] |
| Rapid Delayed Rectifier K+ Current (IKr) | 3 μM | Slight diminution | Canine Ventricular Myocytes | [1][2][3] |
| Na+/K+ Pump | 10 μM | No influence | Canine Ventricular Myocytes | [1] |
| Other main K+ currents (IK1, IKs, Ito) | 3 μM | No influence | Canine Ventricular Myocytes | [6] |
Experimental Protocols
Methodology for Voltage-Clamp Measurement of NCX Current in Canine Ventricular Myocytes
This protocol is a synthesized methodology based on the description in Jost et al., 2013.[1]
-
Cell Isolation:
-
Isolate single ventricular myocytes from canine hearts using enzymatic dissociation.
-
-
Solutions:
-
External Solution (for blocking Na+, Ca2+, K+, and Na+/K+ pump currents): Composition in mM: NaCl 135, CsCl 2, KCl 5, MgCl2 1, CdCl2 0.2, BaCl2 2, HEPES 5, glucose 10. Adjust pH to 7.4 with NaOH.
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Pipette Solution: Composition in mM: CsOH 100, NaCl 30, MgATP 5, MgCl2 2, TEACl 20, EGTA 5, HEPES 10, glucose 10. Adjust pH to 7.2 with aspartic acid.
-
-
Voltage-Clamp Protocol:
-
Establish the whole-cell patch-clamp configuration.
-
Apply a voltage ramp pulse from a holding potential to measure the current-voltage relationship.
-
Record baseline currents after blocking Na+, Ca2+, K+, and Na+/K+ pump currents.
-
Superfuse the cell with the desired concentration of this compound (e.g., 0.1 to 10 μM) and record the current.
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At the end of the experiment, apply a high concentration of a non-specific NCX blocker (e.g., 10 mM NiCl2) to determine the Ni2+-insensitive current.
-
-
Data Analysis:
-
The NCX current is defined as the Ni2+-sensitive current. Subtract the current trace recorded in the presence of 10 mM NiCl2 from the traces recorded in the absence and presence of this compound to isolate the NCX current.
-
Methodology for Action Potential Recording and Induction of EADs and DADs
This protocol is a synthesized methodology based on the description in Jost et al., 2013.[1]
-
Tissue Preparation:
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Use canine right ventricular papillary muscles or Purkinje fibers.
-
-
Solutions:
-
Use standard Tyrode's solution for superfusion.
-
-
Action Potential Recording:
-
Use standard microelectrode techniques to record action potentials.
-
-
Induction of Early Afterdepolarizations (EADs):
-
Superfuse the preparation with a combination of an IKr blocker (e.g., 1 μM dofetilide) and BaCl2 (e.g., 100 μM) at slow stimulation cycle lengths (e.g., 2 seconds).
-
Record baseline EADs.
-
Apply this compound (e.g., 3 and 10 μM) in the continuous presence of the EAD-inducing agents and record the changes in EAD amplitude.
-
-
Induction of Delayed Afterdepolarizations (DADs):
-
Induce Ca2+ overload by superfusing the preparation with a Na+/K+ pump inhibitor (e.g., 0.2 μM strophanthin).
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Apply a train of stimuli to elicit DADs.
-
Record baseline DADs.
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Apply this compound and record the changes in DAD amplitude.
-
Visualizations
Caption: Mechanism of action of this compound on the Na+/Ca2+ exchanger.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. mdpi.com [mdpi.com]
ensuring specificity of NCX inhibition with ORM-10103
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specificity of Sodium-Calcium Exchanger (NCX) inhibition when using ORM-10103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how selective is it for NCX?
This compound is a potent and selective inhibitor of the sodium-calcium exchanger (NCX).[1][2] It is considered a significant advancement over previous NCX inhibitors due to its improved selectivity profile.[3][4][5] It effectively inhibits both the forward (calcium efflux) and reverse (calcium influx) modes of NCX activity.[3][6] Unlike many other NCX inhibitors, this compound has the major benefit of not affecting the L-type Ca2+ current (I_CaL), even at high concentrations (e.g., 10 μM).[1][2][3][6][7]
Q2: What are the known off-target effects of this compound?
While highly selective, this compound is not completely devoid of off-target effects. The primary known off-target interaction is a slight to moderate inhibition of the rapid delayed rectifier potassium current (I_Kr).[1][3][6] Studies have shown that a concentration of 3 μM this compound can cause a 20% blocking effect on I_Kr.[6] However, it does not significantly affect other key cardiac ion currents such as the L-type Ca2+ current (I_CaL), fast inward Na+ current (I_Na), inward rectifier K+ current (I_K1), slow delayed rectifier K+ current (I_Ks), transient outward K+ current (I_to), or the Na+/K+ pump.[1][2][3][6]
Q3: What are the typical effective concentrations for this compound?
The effective concentration (EC_50) of this compound for inhibiting NCX current is in the submicromolar range. This makes it a potent tool for studying NCX function. Concentrations of 3 to 10 µM have been effectively used to decrease the amplitude of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) in a dose-dependent manner.[1][6]
Quantitative Data Summary
The following tables summarize the potency and selectivity of this compound based on published electrophysiological studies.
Table 1: Potency of this compound on NCX Current
| NCX Mode | EC_50 (nM) | Species/Cell Type | Reference |
| Inward Current (Forward Mode) | 780 | Canine Ventricular Myocytes | [2][6] |
| Outward Current (Reverse Mode) | 960 | Canine Ventricular Myocytes | [2][6] |
Table 2: Selectivity Profile of this compound
| Ion Channel / Transporter | Concentration Tested (µM) | Effect Observed | Reference |
| L-type Ca2+ Current (I_CaL) | 10 | No significant effect | [1][2][3] |
| Fast Na+ Current (I_Na) | 10 | No significant effect | [1][2] |
| Rapid Delayed Rectifier K+ Current (I_Kr) | 3 | ~20% inhibition | [1][3][6] |
| Inward Rectifier K+ Current (I_K1) | 3 | No influence | [6] |
| Slow Delayed Rectifier K+ Current (I_Ks) | 3 | No influence | [6] |
| Transient Outward K+ Current (I_to) | 3 | No influence | [6] |
| Na+/K+ Pump | 3 - 10 | No influence | [1][2][6] |
Troubleshooting Guide
Issue: I am observing effects that may not be related to NCX inhibition (e.g., changes in action potential duration). How can I confirm the specificity of this compound in my experiment?
This is a critical question, as the slight inhibition of I_Kr by this compound can sometimes confound results, particularly those related to action potential repolarization.
Logical Flow for Troubleshooting Off-Target Effects
Caption: Troubleshooting logic for differentiating NCX-specific effects from known off-target effects of this compound.
Issue: My results are inconsistent or show high variability.
-
Solution Purity and Stability: Ensure the this compound compound is properly stored and that the stock solution is fresh. Degradation of the compound can lead to inconsistent results.
-
Cellular Health: The activity and expression of NCX can be sensitive to the metabolic state of the cell. Ensure that cells are healthy and that experimental conditions (e.g., temperature, pH) are stable. Ischemia, for example, is known to increase NCX activity.[8]
-
Concentration Accuracy: Verify the final concentration of this compound in your experimental buffer. Serial dilution errors can lead to significant variability.
Experimental Protocols
Protocol: Isolating and Verifying NCX Current Inhibition via Whole-Cell Voltage Clamp
This protocol is designed to specifically measure NCX current (I_NCX) and confirm its inhibition by this compound in isolated cardiomyocytes. The key principle is to block other major ion channels to isolate the Ni2+-sensitive current, which represents I_NCX.[2][9]
Workflow for I_NCX Measurement
Caption: Experimental workflow for isolating and quantifying NCX current (I_NCX) inhibition by this compound.
Methodology Details:
-
Cell Preparation: Isolate single ventricular myocytes from the species of interest (e.g., canine) using standard enzymatic digestion protocols.
-
Solutions and Reagents:
-
External Solution (Tyrode's): Containing blockers for major currents. A typical composition would be (in mM): 135 NaCl, 5 KCl, 2 CsCl, 1 MgCl2, 2 BaCl2, 0.2 CdCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4). BaCl2 and CsCl block K+ currents, while CdCl2 blocks I_CaL.
-
Internal (Pipette) Solution: Designed to set intracellular Na+ and Ca2+ levels and buffer Ca2+.
-
This compound: Prepare stock solutions in DMSO and dilute to final concentration in the external solution.
-
NCX Blocker: 10 mM NiCl2 in the external solution for determining the NCX-specific component of the current.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit both inward and outward components of the NCX current.[2]
-
Record the baseline current after blocking Na+, Ca2+, and K+ currents. This trace contains I_NCX and a Ni2+-insensitive leak current.
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Superfuse the cell with the desired concentration of this compound and repeat the voltage ramp protocol.
-
Finally, apply 10 mM NiCl2 to the bath to completely block I_NCX. The remaining current is the Ni2+-insensitive leak current.[2][9]
-
-
Data Analysis:
-
Control I_NCX: Subtract the current trace recorded in the presence of NiCl2 from the baseline recording.
-
Inhibited I_NCX: Subtract the current trace recorded in the presence of NiCl2 from the trace recorded with this compound.
-
The difference between "Control I_NCX" and "Inhibited I_NCX" represents the specific effect of this compound on the sodium-calcium exchanger.
-
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: ORM-10103 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ORM-10103 in in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound, presented in a question-and-answer format.
Question 1: Why am I observing unexpected pro-arrhythmic effects, such as prolongation of the action potential duration (APD), in my animal model?
Answer:
While this compound is a selective Na+/Ca2+ exchanger (NCX) inhibitor, it has been shown to exert a mild inhibitory effect on the rapid delayed rectifier potassium current (IKr)[1][2]. This off-target effect can lead to a prolongation of the action potential duration (APD), which may be pro-arrhythmic, especially in models with reduced repolarization reserve, such as heart failure[1].
Troubleshooting Steps:
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Review your animal model: The underlying electrophysiological characteristics of your chosen animal model are crucial. Models with inherent or induced long QT syndrome may be more susceptible to the IKr inhibitory effects of this compound.
-
Dose-response analysis: Perform a careful dose-response study to identify the lowest effective dose that inhibits NCX without significantly affecting APD.
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Concurrent measurements: If feasible, perform in vivo electrophysiological studies that can measure both NCX inhibition and changes in APD and QT interval simultaneously.
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Consider alternative NCX inhibitors: If the pro-arrhythmic effects persist, consider using a more selective NCX inhibitor if available for your specific application.
Question 2: I am not observing the expected anti-arrhythmic effects of this compound in my ischemia/reperfusion injury model. What could be the reason?
Answer:
The efficacy of this compound in ischemia/reperfusion models can be context-dependent. While it has been shown to reduce the incidence of extrasystoles, its effect on more severe arrhythmias like ventricular tachycardia and fibrillation may be limited[1]. Additionally, although this compound can prevent the rise in diastolic calcium during ischemia and reperfusion, it may not fully restore the ischemia-induced changes in action potential morphology[1][2].
Troubleshooting Steps:
-
Confirm target engagement: Ensure that the administered dose of this compound is sufficient to achieve adequate NCX inhibition at the target tissue. This may require pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Timing of administration: The timing of this compound administration relative to the ischemic event and reperfusion is critical. Evaluate whether pre-treatment, administration at the onset of ischemia, or at the time of reperfusion is most effective in your model.
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Severity of the ischemic insult: The severity and duration of ischemia can influence the outcomes. A very severe ischemic insult may overwhelm the protective effects of NCX inhibition.
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Animal model selection: The response to NCX inhibition can vary between species[3]. The specific pathophysiology of your chosen ischemia/reperfusion model may influence the efficacy of this compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX). The NCX is a transmembrane protein that plays a crucial role in maintaining intracellular calcium homeostasis by exchanging three sodium ions for one calcium ion. By inhibiting NCX, this compound can prevent calcium overload in pathological conditions such as ischemia-reperfusion injury and heart failure.[4][5][6][7]
What are the known off-target effects of this compound?
The primary known off-target effect of this compound is a mild inhibition of the rapid delayed rectifier potassium current (IKr)[1][2]. This can lead to a prolongation of the action potential duration. At high concentrations (e.g., 10 μM), it has been shown to have no significant effect on the L-type Ca2+ current, the fast inward Na+ current, the Na+/K+ pump, or other main K+ currents in canine ventricular myocytes[4].
What concentrations of this compound are typically used in in vitro and ex vivo studies?
In isolated cell and tissue preparations, this compound has been studied at concentrations ranging from 0.1 to 10 μM[8]. The EC50 for inhibiting the inward and outward NCX currents in canine ventricular myocytes is in the submicromolar range[6].
Are there any available in vivo administration protocols for this compound?
Detailed in vivo administration protocols for this compound are not extensively published. However, a related, more potent NCX inhibitor, ORM-11035, has been administered chronically to rats at a dose of 1 mg/kg body weight[9]. For any in vivo study, it is crucial to determine the optimal dose, route of administration, and formulation through rigorous pharmacokinetic and pharmacodynamic studies in the chosen animal model.
Data Summary
Table 1: Electrophysiological Effects of this compound in Canine Ventricular Myocytes
| Parameter | Concentration | Effect | Reference |
| Inward NCX Current | 3 and 10 μM | Significant decrease | [4] |
| Outward NCX Current | 3 and 10 μM | Significant decrease | [4] |
| L-type Ca2+ Current | 10 μM | No significant change | [4] |
| Fast Inward Na+ Current | 10 μM | No significant change | [4] |
| Na+/K+ Pump Current | 10 μM | No significant change | [4] |
| Rapid Delayed Rectifier K+ Current (IKr) | 3 μM | Slightly diminished | [4] |
| Early Afterdepolarization (EAD) Amplitude | 3 and 10 μM | Significantly decreased | [4] |
| Delayed Afterdepolarization (DAD) Amplitude | 3 and 10 μM | Significantly decreased | [4] |
Experimental Protocols
Protocol 1: Induction of Early and Delayed Afterdepolarizations (EADs and DADs) in Canine Cardiac Preparations (Ex Vivo)
This protocol is adapted from studies investigating the anti-arrhythmic effects of this compound[4].
-
Animal Preparation: Adult mongrel dogs are anesthetized, and their hearts are excised.
-
Tissue Preparation:
-
For EAD induction, right ventricular papillary muscles are dissected.
-
For DAD induction, cardiac Purkinje fibers are isolated.
-
-
Superfusion: The preparations are placed in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.
-
EAD Induction:
-
Papillary muscles are stimulated at a slow cycle length (e.g., 1500-3000 ms).
-
EADs are induced by the addition of 1 μM dofetilide and 100 μM BaCl2 to the superfusion solution.
-
-
DAD Induction:
-
Purkinje fibers are stimulated with a train of 40 stimuli at a cycle length of 400 ms.
-
DADs are induced by the addition of 0.2 μM strophanthin to the superfusion solution.
-
-
This compound Application: Once stable EADs or DADs are observed, this compound is added to the superfusion solution at desired concentrations (e.g., 3 and 10 μM).
-
Data Acquisition: Action potentials are recorded using standard microelectrode techniques to measure the amplitude of EADs and DADs before and after the application of this compound.
Visualizations
Caption: Signaling pathway of this compound action on the Na+/Ca2+ exchanger.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term effects of Na+ /Ca2+ exchanger inhibition with ORM-11035 improves cardiac function and remodelling without lowering blood pressure in a model of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
ORM-10103 washout protocol for reversible effect studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ORM-10103 in reversible effect studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] It effectively reduces both the inward and outward currents of the NCX.[1] This selectivity allows for the targeted study of the NCX's role in cardiac function and arrhythmogenesis.[3][4]
Q2: Is the inhibitory effect of this compound reversible?
A2: Yes, the effects of this compound have been demonstrated to be reversible upon washout in in-vitro cardiac preparations.[5]
Q3: What are the recommended concentrations of this compound for studying its effects on afterdepolarizations?
A3: Studies have effectively used concentrations of 3 µM and 10 µM to demonstrate a concentration-dependent reduction in the amplitude of both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[1][5][6][7]
Q4: Does this compound affect other ion channels?
A4: this compound is highly selective for the NCX.[2][3] At a concentration of 10 μM, it does not significantly affect the L-type Ca2+ current or the fast inward Na+ current.[1][5] However, a slight reduction in the rapid delayed rectifier K+ current (IKr) has been observed at a concentration of 3 μM.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete reversal of this compound effects after washout. | Insufficient washout duration or volume. | Increase the duration of the washout period and the volume of the perfusion solution. Ensure complete exchange of the bath solution multiple times. |
| Non-specific binding of the compound to the tissue or experimental apparatus. | Consider using a perfusion system with minimal dead volume. Pre-treating the system with a blocking agent (e.g., bovine serum albumin) may help reduce non-specific binding in some setups. | |
| Variability in the inhibitory effect of this compound. | Inconsistent drug concentration. | Prepare fresh stock solutions of this compound for each experiment. Ensure accurate dilution to the final working concentration. |
| Differences in tissue preparation or experimental conditions. | Standardize the tissue dissection and mounting procedures. Maintain consistent temperature, pH, and oxygenation of the perfusion solution. | |
| Unexpected off-target effects observed. | Use of excessively high concentrations of this compound. | Titrate the concentration of this compound to the lowest effective dose for your specific experimental model. |
| Contamination of reagents. | Use high-purity reagents and sterile techniques to prepare all solutions. |
Experimental Protocols
Protocol for Assessing the Reversibility of this compound on Early Afterdepolarizations (EADs)
This protocol is based on methodologies described in published studies.[5]
1. Tissue Preparation:
- Isolate right ventricular papillary muscles from a canine heart.
- Mount the preparation in a tissue chamber and perfuse with normal Tyrode's solution at 37°C.
2. Induction of EADs:
- Perfuse the tissue with a solution containing an IKr blocker (e.g., 1 µM dofetilide) and a barium salt (e.g., 100 µM BaCl2) to induce EADs.
- Pace the tissue at a slow cycle length (e.g., 1500–3000 ms) to facilitate EAD development.
3. Application of this compound:
- Once stable EADs are recorded, switch the perfusion to a solution containing the desired concentration of this compound (e.g., 3 µM or 10 µM) in addition to the EAD-inducing agents.
- Record the changes in EAD amplitude. A concentration-dependent decrease is expected.[5]
4. Washout Procedure:
- To assess reversibility, switch the perfusion back to the EAD-inducing solution without this compound.
- A standard laboratory practice for washout would involve perfusing the tissue with a volume equivalent to at least 10 times the chamber volume, repeated 3-5 times over a period of 20-30 minutes to ensure complete removal of the compound.
- Continuously monitor the action potentials to observe the reversal of the EAD amplitude back towards the pre-drug baseline.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the amplitude of EADs and DADs.
| Parameter | Condition | This compound Concentration | % Reduction in Amplitude (Mean ± SEM) | Reference |
| EAD Amplitude | Dofetilide + BaCl2 induced | 3 µM | 39.4% (from 19.3 ± 2.2 mV to 11.7 ± 2.4 mV) | [5] |
| DAD Amplitude | Strophanthin induced | 3 µM | 56.4% (from 5.5 ± 0.6 mV to 2.4 ± 0.8 mV) | [5] |
| 10 µM | 69.1% (from 8.1 ± 2.3 mV to 2.5 ± 0.3 mV) | [5] |
Visualizations
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? [mdpi.com]
- 7. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ORM-10103 and SEA0400 for Sodium-Calcium Exchanger (NCX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the sodium-calcium exchanger (NCX), ORM-10103 and SEA0400. The focus is on their selectivity for NCX isoforms and their off-target effects on other ion channels, supported by experimental data to aid in the selection of the most appropriate tool for research and drug development.
Executive Summary
The sodium-calcium exchanger (NCX) is a critical membrane protein involved in calcium homeostasis. Its dysregulation is implicated in various cardiovascular and neurological disorders. Both this compound and SEA0400 are valuable pharmacological tools for studying the physiological and pathological roles of NCX. However, they exhibit distinct selectivity profiles. This compound demonstrates a superior selectivity for the cardiac NCX isoform (NCX1) with minimal effects on L-type calcium channels, a common off-target liability of earlier NCX inhibitors. SEA0400, while a potent NCX inhibitor, shows a preference for NCX1 over other isoforms and can exhibit inhibitory effects on L-type calcium channels at concentrations used to block NCX.
Mechanism of Action
Both this compound and SEA0400 inhibit the transport activity of the sodium-calcium exchanger. SEA0400 has been shown to stabilize the exchanger in an inward-facing conformation, thereby blocking the transport cycle. This compound is a mode-independent inhibitor, affecting both the forward (calcium extrusion) and reverse (calcium entry) modes of NCX operation.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory potency and selectivity of this compound and SEA0400.
Table 1: Inhibitory Potency on NCX Isoforms
| Compound | NCX Isoform | IC50 / EC50 | Species/Cell Type | Comments | Reference |
| This compound | NCX1 (inward current) | 780 nM | Canine Ventricular Myocytes | Mode-independent inhibition. | [1] |
| NCX1 (outward current) | 960 nM | Canine Ventricular Myocytes | [1] | ||
| SEA0400 | NCX1 | Preferentially inhibits over NCX2 and NCX3 | Fibroblasts transfected with NCX isoforms | [2] | |
| NCX (Na+-dependent Ca2+ uptake) | 5.0 nM | Rat Astrocytes | [3] | ||
| NCX (Na+-dependent Ca2+ uptake) | 8.3 nM | Rat Microglia | [3] | ||
| NCX (Na+-dependent Ca2+ uptake) | 33 nM | Rat Cultured Neurons | [3] |
Note: A direct head-to-head comparison of IC50 values for both compounds on all three NCX isoforms from a single study is not currently available. The data presented is compiled from different studies and should be interpreted with caution.
Table 2: Selectivity Profile Against Other Ion Channels and Transporters
| Compound | Ion Channel/Transporter | Effect | Concentration | Reference |
| This compound | L-type Ca2+ channel (ICaL) | No significant effect | 10 µM | [1][4] |
| Rapid delayed rectifier K+ current (IKr) | Slight diminution | 3 µM | [4][5] | |
| Na+/K+ pump and other main K+ currents | No effect | Not specified | [4][5] | |
| SEA0400 | L-type Ca2+ channel (ICaL) | Inhibition | EC50 of 3.6 µM | [6] |
| Ca2+ channels, Na+ channels, K+ channels, norepinephrine transporter | Negligible affinities | Concentration range that inhibited NCX | ||
| Na+/H+ exchanger, Na+,K+-ATPase, Ca2+-ATPase | No effect | Concentration range that inhibited NCX |
Experimental Protocols
Measurement of NCX Current (INCX) Inhibition
A widely used method to assess the inhibitory effect of compounds on NCX is the whole-cell patch-clamp technique to measure the Ni2+-sensitive current.
-
Cell Preparation: Canine ventricular myocytes are enzymatically isolated.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used. The extracellular and intracellular solutions are designed to isolate the NCX current.
-
Extracellular Solution (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, glucose, with the addition of blockers for other ion channels (e.g., ouabain for Na+/K+ pump, nifedipine for L-type Ca2+ channels, and lidocaine for Na+ channels).
-
Intracellular (Pipette) Solution (in mM): CsCl, NaCl, MgATP, HEPES, EGTA, and CaCl2 to buffer intracellular calcium to a specific concentration.
-
-
Voltage Protocol: A voltage ramp protocol is typically applied to elicit both inward and outward NCX currents. For example, from a holding potential of -40 mV, the membrane potential is ramped up to +80 mV and then down to -120 mV.
-
Data Analysis: The NCX current is defined as the difference between the total recorded current and the current remaining after the application of a high concentration of NiCl2 (e.g., 5-10 mM), a non-specific but effective blocker of NCX. The inhibitory effect of the test compound (this compound or SEA0400) is determined by comparing the Ni2+-sensitive current in the absence and presence of the compound at various concentrations. The concentration-response data is then fitted to a Hill equation to determine the EC50 or IC50 value.
Mandatory Visualization
Caption: Simplified signaling pathway of NCX inhibition by this compound and SEA0400.
Caption: Experimental workflow for determining NCX current inhibition.
Conclusion
Both this compound and SEA0400 are potent inhibitors of the sodium-calcium exchanger and serve as valuable tools for investigating its role in health and disease. The choice between these two compounds will largely depend on the specific requirements of the study.
-
This compound is the preferred choice when high selectivity against the L-type calcium channel is critical. Its mode-independent inhibition of both forward and reverse NCX activity makes it a versatile tool for studying the bidirectional function of the exchanger.
-
SEA0400 is a highly potent NCX inhibitor with a demonstrated preference for the NCX1 isoform. However, researchers should be mindful of its potential off-target effects on L-type calcium channels, especially at higher concentrations.
For future research, a direct comparative study of this compound and SEA0400 across all three NCX isoforms under identical experimental conditions would be highly valuable to the scientific community. Furthermore, comprehensive selectivity profiling of both compounds against a broad panel of ion channels and transporters would provide a more complete understanding of their pharmacological profiles.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of Na+/Ca2+ exchange (NCX1) inhibition by SEA0400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Na+/Ca2+ Exchanger Inhibitors: ORM-10103 vs. KB-R7943 in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
The Na+/Ca2+ exchanger (NCX) is a critical regulator of intracellular calcium homeostasis in cardiomyocytes and a key player in cardiac excitation-contraction coupling. Its dysregulation is implicated in various cardiovascular pathologies, including arrhythmias and ischemia-reperfusion injury, making it an attractive therapeutic target. This guide provides a detailed comparison of two prominent NCX inhibitors, ORM-10103 and KB-R7943, with a focus on their performance in cardiac models, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | KB-R7943 |
| Primary Target | Na+/Ca2+ Exchanger (NCX) | Na+/Ca2+ Exchanger (NCX) |
| Mode of Inhibition | Inward (Forward) and Outward (Reverse) Modes | Preferentially Outward (Reverse) Mode |
| Potency (IC50/EC50) | ~780-960 nM for both modes[1][2] | ~1.2-5.7 µM for reverse mode; ~30 µM for forward mode[3][4] |
| Selectivity | High selectivity for NCX over other cardiac ion channels[5][6][7] | Lower selectivity with known off-target effects[4][8][9][10] |
| Key Application | Suppression of early and delayed afterdepolarizations, cardioprotection in ischemia-reperfusion[7][11] | Suppression of arrhythmias in ischemia-reperfusion models[12][13] |
In-Depth Analysis
This compound: A Selective NCX Inhibitor
This compound has emerged as a highly selective and potent inhibitor of the cardiac Na+/Ca2+ exchanger.[5][6] It demonstrates a significant advantage over earlier compounds by inhibiting both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of the exchanger with similar, submicromolar efficacy.[1][6] This mode-independence offers a more complete blockade of NCX activity.
Experimental data indicates that this compound effectively reduces both inward and outward NCX currents in canine ventricular myocytes, with estimated EC50 values of 780 nM and 960 nM, respectively.[1][2] A key feature of this compound is its superior selectivity profile. Studies have shown that even at a concentration of 10 µM, it does not significantly affect the L-type Ca2+ current (ICaL), a common off-target of other NCX inhibitors.[6][7] However, a minor inhibitory effect on the rapid component of the delayed rectifier potassium current (IKr) has been observed at a concentration of 3 µM.[1][7]
In cardiac models, this compound has been shown to decrease the amplitude of pharmacologically-induced early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) in a concentration-dependent manner, suggesting its potential as an antiarrhythmic agent.[7][11] Furthermore, in models of simulated ischemia-reperfusion, this compound has demonstrated cardioprotective effects.[11]
KB-R7943: A Reverse-Mode Preferential Inhibitor with Off-Target Considerations
KB-R7943 is an isothiourea derivative that preferentially inhibits the reverse mode of the Na+/Ca2+ exchanger.[14] Its IC50 for the reverse mode (Ca2+ influx) is in the low micromolar range (approximately 1.2-5.7 µM), while its potency against the forward mode (Ca2+ efflux) is significantly lower (IC50 ≈ 30 µM).[3] This preferential inhibition has made it a useful tool for studying the role of reverse mode NCX in pathological conditions like ischemia-reperfusion injury.[15]
However, the utility of KB-R7943 is tempered by its known off-target effects. At concentrations used to inhibit NCX, KB-R7943 has been shown to inhibit mitochondrial complex I, N-methyl-D-aspartate (NMDA) receptors, and canonical transient receptor potential (TRPC) channels.[4][9][10] These non-specific actions can confound the interpretation of experimental results and may contribute to its observed cellular effects.
Despite its selectivity concerns, KB-R7943 has demonstrated antiarrhythmic effects in Langendorff-perfused rabbit hearts subjected to ischemia-reperfusion.[12] In these models, application of KB-R7943 before the ischemic period almost completely suppressed ventricular arrhythmias.[12]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and KB-R7943 in cardiac models is the direct inhibition of the Na+/Ca2+ exchanger. This inhibition leads to alterations in intracellular Na+ and Ca2+ concentrations, which in turn modulates cardiac myocyte electrophysiology and contractility.
Experimental Protocols
Electrophysiological Recordings in Isolated Canine Ventricular Myocytes (for this compound)
This protocol is adapted from studies investigating the effects of this compound on cardiac ion channels.[2][7][16]
1. Cell Isolation:
-
Single ventricular myocytes are isolated from canine hearts by enzymatic digestion.
2. Voltage-Clamp Technique:
-
Whole-cell patch-clamp recordings are performed to measure specific ion currents.
-
To measure the NCX current (INCX), other major ion currents (Na+, Ca2+, K+, and Na+/K+ pump currents) are blocked pharmacologically.
-
The NCX current is then identified as the Ni2+-sensitive current.
3. Experimental Solutions:
-
External Solution (Tyrode's): Contains (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
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Pipette Solution: Contains (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
4. Data Acquisition and Analysis:
-
Currents are recorded before and after the application of various concentrations of this compound.
-
The concentration-response curve is generated to determine the EC50 value.
Langendorff-Perfused Rabbit Heart Model of Ischemia-Reperfusion (for KB-R7943)
This protocol is based on studies evaluating the antiarrhythmic effects of KB-R7943.[12][17][18][19][20][21]
1. Heart Preparation:
-
Rabbit hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution.
2. Perfusion Protocol:
-
The heart is allowed to stabilize for a period.
-
KB-R7943 (e.g., 3 µM) is perfused for 10 minutes prior to ischemia.
-
Global ischemia is induced by stopping the perfusion for 30 minutes.
-
Reperfusion is initiated by restoring the flow for a designated period.
3. Data Acquisition:
-
Electrocardiogram (ECG) and left ventricular pressure are continuously monitored throughout the experiment.
-
The incidence and duration of ventricular arrhythmias (tachycardia and fibrillation) are recorded.
4. Data Analysis:
-
Arrhythmia scores and hemodynamic parameters are compared between control and KB-R7943-treated groups.
Conclusion
This compound and KB-R7943 are both valuable pharmacological tools for investigating the role of the Na+/Ca2+ exchanger in cardiac physiology and pathophysiology. This compound stands out for its high potency and selectivity, inhibiting both modes of NCX with minimal off-target effects. This makes it a more suitable candidate for studies aiming to specifically dissect the consequences of NCX inhibition.
KB-R7943, while less selective, remains a useful compound for studying the specific role of reverse mode NCX, particularly in the context of ischemia-reperfusion injury. However, researchers using KB-R7943 must be mindful of its off-target activities and consider appropriate control experiments to validate their findings. The choice between these two inhibitors will ultimately depend on the specific research question and the experimental model being employed.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KB-R7943, a plasma membrane Na+/Ca2+ exchanger inhibitor, blocks opening of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Na+/Ca2+ exchange inhibitor KB-R7943 potently blocks TRPC channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? [mdpi.com]
- 12. Inhibition of Na+/Ca2+ exchange by KB-R7943: transport mode selectivity and antiarrhythmic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacology of KB-R7943: a Na+-Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition by KB-r7943 of the reverse mode of the Na+/Ca2+ exchanger reduces Ca2+ overload in ischemic-reperfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijbcp.com [ijbcp.com]
- 20. KoreaMed [koreamed.org]
- 21. researchgate.net [researchgate.net]
ORM-10103: A Comparative Analysis of its Selectivity Against Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of ORM-10103, a potent inhibitor of the sodium-calcium exchanger (NCX), against a panel of other critical ion channels. The data presented is compiled from published experimental findings to assist researchers and drug development professionals in evaluating the compound's specificity and potential off-target effects.
Executive Summary
This compound is a highly selective inhibitor of the sodium-calcium exchanger (NCX), demonstrating potent inhibition of both the forward and reverse modes of the exchanger.[1] Extensive electrophysiological studies have been conducted to validate its selectivity, particularly against a range of cardiac ion channels that are common off-target liabilities for cardiovascular drugs. While this compound shows minimal to no effect on several key ion channels at therapeutic concentrations, a mild inhibitory effect on the rapid delayed rectifier potassium current (IKr) has been observed.[1][2] This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides a visual representation of the selectivity screening workflow.
Data Presentation: this compound Selectivity Profile
The following table summarizes the quantitative data on the effects of this compound on its primary target, the Na+/Ca2+ exchanger, and other key ion channels.
| Target Ion Channel | Parameter | Value | This compound Concentration | Cell Type | Reference |
| Na+/Ca2+ Exchanger (NCX) | EC50 (forward mode) | 780 nM | - | Canine ventricular myocytes | [1] |
| EC50 (reverse mode) | 960 nM | - | Canine ventricular myocytes | [1] | |
| L-type Ca2+ Current (ICaL) | Inhibition | No significant change | 10 µM | Canine ventricular myocytes | [3][4] |
| Rapid Delayed Rectifier K+ Current (IKr) | Inhibition | ~20% | Not specified | Not specified | [1][2] |
| Inhibition | "Slightly diminished" | 3 µM | Canine ventricular myocytes | [3][4] | |
| Slow Delayed Rectifier K+ Current (IKs) | Inhibition | Not influenced | 3 µM | Canine ventricular myocytes | [1][2] |
| Inward Rectifier K+ Current (IK1) | Inhibition | Not influenced | 3 µM | Canine ventricular myocytes | [1][2] |
| Transient Outward K+ Current (Ito) | Inhibition | Not influenced | 3 µM | Canine ventricular myocytes | [1][2] |
| Na+/K+ Pump Current | Inhibition | Not influenced | 3 µM | Canine ventricular myocytes | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Na+/Ca2+ Exchanger (NCX) Current
The effect of this compound on the NCX current was determined using the whole-cell patch-clamp technique in single canine ventricular myocytes.[3]
-
Objective: To measure the inward and outward NCX currents in the absence and presence of this compound.
-
Methodology:
-
Canine ventricular myocytes were isolated by enzymatic digestion.
-
Whole-cell currents were recorded using a patch-clamp amplifier.
-
To isolate the NCX current, other ion channels (Na+, Ca2+, K+) and the Na+/K+ pump were blocked using a specific combination of ion channel blockers and K+-free solutions.
-
A voltage ramp protocol was applied, stepping from a holding potential to various test potentials to elicit both inward and outward NCX currents.
-
The NCX current was defined as the Ni2+-sensitive current, which was determined by subtracting the current remaining after the application of 10 mM NiCl2 (a non-specific NCX blocker) from the total measured current.[3][5]
-
The effect of different concentrations of this compound on the NCX current was then measured and used to determine the EC50 values.[3]
-
Measurement of L-type Ca2+ Current (ICaL)
The potential effect of this compound on the L-type calcium current was assessed to determine its selectivity.
-
Objective: To evaluate if this compound inhibits the L-type Ca2+ current.
-
Methodology:
-
Whole-cell patch-clamp recordings were performed on canine ventricular myocytes.
-
The holding potential was set to -40 mV to inactivate Na+ channels.
-
Depolarizing voltage steps were applied to elicit the ICaL.
-
The peak inward current was measured before and after the application of 10 µM this compound.[3][4]
-
No significant change in the ICaL amplitude was observed in the presence of this compound.[3][4]
-
Measurement of Potassium Currents (IKr, IKs, IK1, Ito) and Na+/K+ Pump Current
The selectivity of this compound was further validated by examining its effects on major potassium currents and the Na+/K+ pump.
-
Objective: To assess the impact of this compound on key repolarizing currents and the primary ion transporter responsible for maintaining the cellular Na+ and K+ gradients.
-
Methodology:
-
Standard whole-cell voltage-clamp techniques were used on canine ventricular myocytes.
-
Specific voltage protocols and pharmacological blockers were utilized to isolate each current (IKr, IKs, IK1, Ito, and Na+/K+ pump current).
-
The currents were measured at baseline and after the application of 3 µM this compound.
-
The results indicated that this compound did not significantly affect IKs, IK1, Ito, or the Na+/K+ pump current at this concentration.[1][2] A slight reduction in the IKr current was noted.[3][4]
-
Mandatory Visualization
The following diagrams illustrate the key processes and findings related to the selectivity of this compound.
Caption: this compound selectivity profile against its primary target and other key ion channels.
Caption: Experimental workflow for determining the effect of this compound on NCX current.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cardiac Pathophysiology: The Advantages of ORM-10103
A Comparative Guide for Researchers in Drug Discovery and Development
In the intricate world of cardiac pathophysiology, precise molecular tools are paramount to dissecting disease mechanisms and identifying novel therapeutic targets. The sodium-calcium exchanger (NCX) has long been a focal point of interest due to its critical role in calcium homeostasis and its implication in arrhythmias, ischemia-reperfusion injury, and heart failure. This guide provides a comprehensive comparison of ORM-10103, a next-generation NCX inhibitor, with its predecessors, SEA-0400 and KB-R7943, highlighting its distinct advantages for preclinical research.
Superior Selectivity: A Key Advantage of this compound
A significant challenge in studying the precise role of NCX has been the lack of truly selective inhibitors. Older compounds, while targeting NCX, often exhibit off-target effects on other crucial cardiac ion channels, confounding experimental interpretation. This compound emerges as a superior tool due to its remarkable selectivity, a feature substantiated by extensive electrophysiological studies.
As the data below illustrates, this compound potently inhibits both the inward and outward currents of the Na+/Ca2+ exchanger with submicromolar efficacy.[1] Crucially, even at concentrations significantly higher than its effective dose for NCX inhibition, this compound shows a negligible effect on the L-type calcium channel (ICaL), a common off-target liability of earlier NCX inhibitors.[1][2][3] This high degree of selectivity ensures that observed effects can be more confidently attributed to the modulation of NCX activity.
| Compound | Target | EC₅₀ / IC₅₀ | Species/Cell Type | Key Findings & Off-Target Effects | Reference |
| This compound | NCX (inward) | 780 nM | Canine Ventricular Myocytes | Highly selective. No significant effect on ICaL, INa, or Na+/K+ pump at 10 µM.[1][4] Slight inhibition of IKr at 3 µM.[4] | --INVALID-LINK-- |
| NCX (outward) | 960 nM | Canine Ventricular Myocytes | --INVALID-LINK-- | ||
| SEA-0400 | NCX (inward) | 31 nM | Mouse Ventricular Myocytes | Potent NCX inhibitor. However, inhibits ICaL with an EC₅₀ of 3.6 µM.[3][5] No significant effect on INa or IK at 1 µM.[6] | --INVALID-LINK--, --INVALID-LINK-- |
| NCX (outward) | 28 nM | Mouse Ventricular Myocytes | --INVALID-LINK-- | ||
| KB-R7943 | NCX (reverse mode) | 3.5 µM | Rat Carotid Arterial Myocytes | Poor selectivity. Inhibits ICaL, INa, and IK at concentrations used to inhibit NCX.[6][7] Also inhibits mitochondrial complex I.[8] | --INVALID-LINK--, --INVALID-LINK-- |
Efficacy in Pathophysiological Models
The superior selectivity of this compound translates to more reliable and interpretable data in preclinical models of cardiac disease.
Attenuation of Arrhythmogenic Afterdepolarizations
Early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) are cellular arrhythmogenic events often linked to calcium dysregulation. Studies have demonstrated the efficacy of this compound in mitigating these events.
| Condition | Experimental Model | Key Findings with this compound | Reference |
| Early Afterdepolarizations (EADs) | Canine ventricular papillary muscle | 3 µM and 10 µM this compound significantly decreased the amplitude of EADs induced by dofetilide and BaCl₂.[1] | --INVALID-LINK-- |
| Delayed Afterdepolarizations (DADs) | Canine Purkinje fibers | 3 µM and 10 µM this compound concentration-dependently decreased the amplitude of strophanthin-induced DADs.[3] | --INVALID-LINK-- |
Protection Against Ischemia-Reperfusion Injury
During ischemia and reperfusion, intracellular sodium and calcium overload are key drivers of myocyte injury. By inhibiting the reverse mode of the NCX, which contributes to calcium influx during these conditions, this compound offers a protective effect.
| Condition | Experimental Model | Key Findings with this compound | Reference |
| Simulated Ischemia/Reperfusion | Isolated canine ventricular cardiomyocytes | 10 µM this compound prevented the rise in diastolic calcium during both ischemia and reperfusion and increased cell survival.[3] | --INVALID-LINK-- |
| Coronary Ligation-Induced Ischemia | Langendorff-perfused rat hearts | 10 µM this compound increased the arrhythmia-free period and decreased the incidence of extrasystoles during reperfusion.[3] | --INVALID-LINK-- |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
Measurement of NCX Current (INCX) via Whole-Cell Patch-Clamp
Objective: To isolate and record the Na+/Ca2+ exchanger current in single ventricular myocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from the desired animal model (e.g., canine left ventricle).
-
Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 120 CsOH, 120 Aspartic acid, 20 TEA-Cl, 5 MgATP, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with CsOH. Free calcium concentration is buffered to a known level.
-
External Solution (Extracellular): The standard external solution contains (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4 with NaOH.
-
Voltage-Clamp Protocol:
-
Hold the myocyte at a holding potential of -40 mV.
-
Apply a series of voltage steps or a voltage ramp to elicit membrane currents. A typical ramp protocol would go from +60 mV to -120 mV over 500 ms.
-
To isolate INCX, other major ionic currents are blocked pharmacologically (e.g., nifedipine for ICaL, lidocaine for INa, and ouabain for the Na+/K+ pump).
-
-
Data Acquisition and Analysis: The remaining current is measured before and after the application of a high concentration of a non-specific NCX blocker (e.g., 10 mM NiCl₂) or the specific inhibitor being tested (e.g., this compound). The Ni²⁺-sensitive current is considered to be INCX. The effect of this compound is determined by comparing the current in its presence to the control current.
Measurement of Intracellular Calcium ([Ca²⁺]i) Using Fluorescent Indicators
Objective: To measure changes in intracellular calcium concentration in response to stimuli and pharmacological interventions.
Methodology:
-
Cell Preparation: Isolated cardiomyocytes are plated on laminin-coated glass coverslips.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer for a specified period (e.g., 30-45 minutes) at room temperature, protected from light.
-
De-esterification: After loading, cells are washed and incubated in a dye-free solution to allow for the complete de-esterification of the AM ester form of the dye.
-
Fluorescence Imaging: The coverslip is mounted on the stage of an inverted microscope equipped for fluorescence imaging.
-
For ratiometric dyes like Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is recorded.
-
For single-wavelength dyes like Fluo-4, cells are excited at ~488 nm, and the emitted fluorescence at ~520 nm is recorded.
-
-
Experimental Intervention: Baseline fluorescence is recorded, after which the cells are perfused with a solution containing the experimental compound (e.g., this compound) or subjected to a pathophysiological stimulus (e.g., simulated ischemia).
-
Data Analysis: Changes in the fluorescence ratio (Fura-2) or intensity (Fluo-4) are indicative of changes in intracellular calcium concentration. These can be calibrated to absolute calcium concentrations using established protocols.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the role of this compound in cardiac pathophysiology, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Excitation-Contraction Coupling in a Cardiomyocyte.
Caption: Role of NCX in Ischemia-Reperfusion Injury and the Point of Intervention for this compound.
Caption: Experimental Workflow for Measuring NCX Current.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying cardiac pathophysiology. Its superior selectivity for the Na+/Ca2+ exchanger over other cardiac ion channels minimizes the potential for confounding off-target effects, enabling a more precise investigation of the role of NCX in disease states. The demonstrated efficacy of this compound in attenuating arrhythmogenic afterdepolarizations and protecting against ischemia-reperfusion injury underscores its value as a research tool. For scientists and drug development professionals, this compound offers a more reliable and incisive means to explore the therapeutic potential of NCX modulation in a range of cardiovascular diseases.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SEA0400, a novel Na+/Ca2+ exchanger inhibitor, reduces calcium overload induced by ischemia and reperfusion in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of SEA0400, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KB-R7943 reveals possible involvement of Na(+)-Ca2+ exchanger in elevation of intracellular Ca2+ in rat carotid arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
ORM-10103: A New Benchmark in Selective Na+/Ca2+ Exchanger Inhibition
A comparative analysis of ORM-10103 reveals a significantly improved selectivity profile over previous generations of Na+/Ca2+ exchanger inhibitors, offering researchers a more precise tool to investigate the role of this critical ion transporter in cellular physiology and disease. This guide provides a detailed comparison of this compound with the established non-selective inhibitors SEA-0400 and KB-R7943, supported by experimental data and methodologies.
Enhanced Selectivity Profile of this compound
This compound demonstrates a superior selectivity for the Na+/Ca2+ exchanger (NCX) with minimal off-target effects, a crucial advancement for accurate pharmacological studies.[1][2] Unlike its predecessors, this compound exhibits a notable lack of activity on L-type Ca2+ channels (ICaL), a significant confounding factor in previous research.[3]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of this compound and other NCX inhibitors against their primary target and key off-target ion channels.
| Compound | Primary Target | EC50/IC50 (NCX) | Off-Target Channel | IC50 (Off-Target) |
| This compound | Na+/Ca2+ Exchanger (NCX) | Forward mode: 780 nM [3] Reverse mode: 960 nM [3] | L-type Ca2+ current (ICaL) | No significant effect at 10 µM[4][5] |
| Rapid delayed rectifier K+ current (IKr) | Slight inhibition (20% block) at 3 µM[1][3] | |||
| Na+/K+ pump, IK1, IKs, Ito | No significant effect at 3 µM[3] | |||
| SEA-0400 | Na+/Ca2+ Exchanger (NCX) | 30-40 nM[6] | L-type Ca2+ current (ICaL) | 3.6 µM[3] |
| Nicotinic Receptors | 90 µM[7] | |||
| KB-R7943 | Na+/Ca2+ Exchanger (NCX) | Reverse mode: 1.2-5.7 µM[8][9][10][11] | L-type Ca2+ current (ICaL) | >50% inhibition at 10 µM[6] |
| Transient Na+ current (INa(T)) | 11 µM[8] | |||
| Late Na+ current (INa(L)) | 0.9 µM[8] | |||
| NMDA Receptors | 13.4 µM[9][10][11] | |||
| Mitochondrial Complex I | 11.4 µM[10][11] |
Experimental Protocols
The improved selectivity of this compound has been characterized through rigorous electrophysiological studies, primarily utilizing the whole-cell patch-clamp technique to isolate and measure specific ion currents in cardiac myocytes.
Measurement of Na+/Ca2+ Exchanger Current (INCX)
The determination of INCX is achieved by pharmacologically isolating the current and then measuring the Ni2+-sensitive component.
Experimental Workflow for INCX Measurement
References
- 1. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of SEA0400, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by SEA0400, a selective inhibitor of Na+/Ca2+ exchanger, of Na+ -dependent Ca2+ uptake and catecholamine release in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Voltage-Gated Na+ Currents Exerted by KB-R7943 (2-[2-[4-(4-nitrobenzyloxy)phenyl]ethyl]isothiourea), an Inhibitor of Na+-Ca2+ Exchanging Process [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Arrhythmic Potential of ORM-10103: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-arrhythmic potential of ORM-10103, a novel and selective inhibitor of the sodium-calcium exchanger (NCX). Its performance is objectively compared with established anti-arrhythmic agents, amiodarone and flecainide, supported by available preclinical experimental data. This document is intended to inform researchers and drug development professionals on the unique mechanism and potential therapeutic advantages of this compound.
Executive Summary
Cardiac arrhythmias are a major cause of morbidity and mortality worldwide. While existing anti-arrhythmic drugs have demonstrated efficacy, they are often limited by a lack of specificity, leading to adverse effects and pro-arrhythmic potential. This compound represents a promising therapeutic candidate with a highly selective mechanism of action, targeting the Na+/Ca2+ exchanger, a key player in cardiac calcium homeostasis and arrhythmogenesis. Preclinical studies demonstrate its ability to suppress triggered arrhythmias by reducing early and delayed afterdepolarizations (EADs and DADs) without significantly affecting other cardiac ion channels, a common source of adverse effects with current therapies.
Mechanism of Action: A Targeted Approach
This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX), a transmembrane protein crucial for maintaining calcium homeostasis in cardiomyocytes.[1][2] The NCX can operate in two modes: a forward mode that extrudes Ca2+ out of the cell and a reverse mode that brings Ca2+ into the cell. Dysregulation of NCX activity, particularly an increase in the inward NCX current, is implicated in the generation of EADs and DADs, which are cellular triggers for cardiac arrhythmias.[1][3]
By selectively inhibiting the NCX, this compound effectively reduces the aberrant Ca2+ influx that contributes to afterdepolarizations and triggered arrhythmias.[1][2] A key advantage of this compound is its high selectivity for the NCX over other cardiac ion channels, such as the L-type Ca2+ channel and various potassium channels.[1][2][4] This selectivity profile suggests a lower risk of the pro-arrhythmic effects and other adverse events associated with less specific anti-arrhythmic drugs.
dot
Caption: Signaling pathway of this compound and comparator anti-arrhythmic drugs.
Comparative Performance: this compound vs. Standard of Care
Table 1: Electrophysiological Effects of this compound
| Parameter | Effect of this compound | Concentration | Animal Model | Source |
| Early Afterdepolarization (EAD) Amplitude | ↓ | 3 µM | Canine Papillary Muscle | [1] |
| ↓ | 10 µM | Canine Papillary Muscle | [1] | |
| Delayed Afterdepolarization (DAD) Amplitude | ↓ | 3 µM | Canine Purkinje Fibers | [1] |
| ↓ | 10 µM | Canine Purkinje Fibers | [1] | |
| Inward NCX Current (EC50) | Inhibition | 780 nM | Canine Ventricular Myocytes | [5] |
| Outward NCX Current (EC50) | Inhibition | 960 nM | Canine Ventricular Myocytes | [5] |
| L-type Ca2+ Current | No significant effect | 10 µM | Canine Ventricular Myocytes | [1][2] |
| Rapid Delayed Rectifier K+ Current (IKr) | Slight inhibition | 3 µM | Canine Ventricular Myocytes | [1][2] |
| Na+/K+ Pump Current | No effect | 10 µM | Canine Ventricular Myocytes | [1] |
Table 2: Mechanistic Comparison of Anti-Arrhythmic Agents
| Feature | This compound | Amiodarone (Class III) | Flecainide (Class Ic) |
| Primary Target | Na+/Ca2+ Exchanger (NCX) | Multiple ion channels (primarily K+ channels) | Fast Na+ channels |
| Effect on Action Potential | Minimal effect on duration | Prolongs duration | No significant effect on duration |
| Selectivity | High for NCX | Low (blocks K+, Na+, Ca2+ channels, and adrenergic receptors) | High for fast Na+ channels |
| Pro-arrhythmic Potential | Theoretically lower due to high selectivity | Risk of Torsades de Pointes due to QT prolongation | Can be pro-arrhythmic, especially in patients with structural heart disease |
Experimental Protocols
Induction of Early and Delayed Afterdepolarizations
The following protocols are based on methodologies described in preclinical studies of this compound.[1]
dot
Caption: Experimental workflows for inducing EADs and DADs.
Detailed Methodology for EAD Induction:
-
Tissue Preparation: Isolate papillary muscles from the right ventricle of canine hearts.
-
Mounting: Mount the preparation in a tissue bath continuously superfused with Tyrode's solution at 37°C.
-
Stimulation: Stimulate the preparation at a slow cycle length (e.g., 2000 ms) using platinum electrodes.
-
Induction of EADs: Induce EADs by superfusing the tissue with a solution containing dofetilide (1 µM) and BaCl2 (100 µM).
-
Recording: Record transmembrane action potentials using glass microelectrodes filled with 3 M KCl.
-
Drug Application: Once stable EADs are observed, apply this compound at desired concentrations (e.g., 3 µM and 10 µM).
-
Washout: Perform a washout procedure to confirm the reversibility of the drug's effects.
Detailed Methodology for DAD Induction:
-
Tissue Preparation: Isolate free-running Purkinje fibers from canine hearts.
-
Mounting and Superfusion: Mount the preparation in a tissue bath and superfuse with Tyrode's solution.
-
Induction of DADs: Induce DADs by superfusing the tissue with strophanthidin (0.2 µM).
-
Stimulation Protocol: Apply a train of 40 stimuli at a cycle length of 400 ms.
-
Recording: Following the stimulus train, record the membrane potential for at least 20 seconds to observe DADs.
-
Drug Application: Introduce this compound at various concentrations (e.g., 3 µM and 10 µM) to assess its effect on DAD amplitude.
Whole-Cell Voltage Clamp
The whole-cell patch-clamp technique is utilized to measure specific ion currents in isolated canine ventricular myocytes.
dot
Caption: Workflow for whole-cell voltage clamp experiments.
Detailed Methodology for Whole-Cell Voltage Clamp:
-
Cell Isolation: Isolate single ventricular myocytes from canine hearts using enzymatic digestion.
-
Solutions: Use an external Tyrode's solution and a specific internal (pipette) solution to isolate the current of interest (e.g., NCX current).
-
Pipette Fabrication: Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Achieve a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Access: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp Protocol: Apply specific voltage protocols to activate and measure the ion current of interest. For NCX current, a ramp protocol is often used.
-
Data Acquisition and Analysis: Record the resulting currents and analyze them to determine the effect of this compound on current amplitude and kinetics.
Conclusion
This compound demonstrates significant anti-arrhythmic potential in preclinical models by selectively inhibiting the Na+/Ca2+ exchanger, a key contributor to the cellular mechanisms of triggered arrhythmias. Its high selectivity for the NCX, with minimal effects on other cardiac ion channels, suggests a favorable safety profile compared to broader-spectrum anti-arrhythmic drugs like amiodarone and flecainide. The targeted mechanism of this compound, focusing on the underlying calcium dysregulation that triggers arrhythmias, represents a novel and promising strategy in the development of safer and more effective anti-arrhythmic therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of cardiac arrhythmias.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ORM-10103 and ORM-10962: Next-Generation Na+/Ca2+ Exchanger Inhibitors
A detailed examination of two selective Na+/Ca2+ exchanger inhibitors, ORM-10103 and its successor ORM-10962, reveals significant advancements in potency and selectivity, offering promising therapeutic potential for cardiac arrhythmias. This guide provides a comprehensive comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.
Introduction
The sodium-calcium exchanger (NCX) is a critical sarcolemmal protein responsible for maintaining calcium homeostasis in cardiac myocytes.[1] Its dysregulation is implicated in various cardiac pathologies, including arrhythmias. Both this compound and ORM-10962 are selective inhibitors of the NCX, with ORM-10962 emerging as a more potent and specific agent.[2][3][4] This guide will delve into a comparative analysis of their pharmacological profiles, supported by experimental findings.
Mechanism of Action and Signaling Pathway
Both this compound and ORM-10962 exert their effects by inhibiting the Na+/Ca2+ exchanger, which operates in two primary modes: a forward mode (calcium efflux) and a reverse mode (calcium influx). By blocking this exchanger, these compounds can modulate intracellular calcium levels and consequently impact cardiac electrophysiology.[1][2]
Comparative Performance Data
Experimental data demonstrates the superior potency and selectivity of ORM-10962 compared to this compound.
| Parameter | This compound | ORM-10962 | Reference |
| NCX Inhibition (Forward Mode EC50) | 780 nM | 55 nM | [2][3][4] |
| NCX Inhibition (Reverse Mode EC50) | 960 nM | 67 nM | [2][3][4] |
| Effect on IKr (Rapid Delayed Rectifier K+ Current) | Slight inhibition (20% block at 3 µM) | Not reported to have a significant effect | [3][4][5] |
| Effect on ICaL (L-type Ca2+ Current) | No significant effect | No significant effect | [5][6] |
| Effect on other ion channels (IK1, IKs, Ito, Na+/K+ pump) | No significant effect at 3 µM | Complete selectivity for NCX reported | [2][3][4] |
Experimental Findings and Methodologies
Attenuation of Arrhythmogenic Afterdepolarizations
Both compounds have been shown to effectively suppress early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.
Experimental Protocol:
-
Cell Type: Canine single ventricular myocytes.[5]
-
Methodology: Ion currents were recorded using the voltage-clamp technique. Action potentials were recorded from canine ventricular preparations using microelectrodes.[5]
-
Induction of Arrhythmias: EADs were induced by slow pacing and application of dofetilide and BaCl2. DADs were induced by strophanthin.[2][4]
-
Key Findings: this compound (3 and 10 µM) and ORM-10962 (1 µM) significantly decreased the amplitude of EADs and DADs in a concentration-dependent manner.[2][4][5]
Effects on Cardiac Alternans
ORM-10962 has been specifically studied for its ability to attenuate cardiac alternans, a beat-to-beat alternation in action potential duration and calcium transient amplitude that can precede life-threatening arrhythmias.
Experimental Protocol:
-
Cell Type: Canine papillary muscle preparations and isolated ventricular myocytes.[7][8][9]
-
Methodology: Action potentials were measured with microelectrodes, and calcium transients were measured using Fluo-4 AM.[7][8][9]
-
Induction of Alternans: Rapid pacing was used to evoke alternans.[7][8][9]
-
Key Findings: ORM-10962 (1 µM) attenuated both action potential duration and calcium transient amplitude alternans.[7][8][9] The drug also increased the post-repolarization refractoriness.[7][8][9]
Influence on Sinoatrial Node Pacemaking
The role of the NCX in cardiac pacemaking has been investigated using these selective inhibitors.
Experimental Protocol:
-
Cell Type: Rabbit sinoatrial node (SAN) tissue and cells.[6][10]
-
Methodology: Action potentials were recorded from SAN tissue preparations. Currents were measured by patch-clamp, and Ca2+ transients were monitored by a fluorescent optical method in isolated SAN cells.[6][10]
-
Key Findings: ORM-10962 (1 µM) caused a marginal reduction in the SAN pacemaking cycle length with a notable increase in the diastolic Ca2+ level and transient amplitude.[6][10] This suggests a contribution of the NCX current to cardiac pacemaking.[6][10][11]
Conclusion
Both this compound and ORM-10962 are valuable pharmacological tools for studying the role of the Na+/Ca2+ exchanger in cardiac function and pathophysiology. The available data strongly indicates that ORM-10962 represents a significant improvement over this compound, offering substantially higher potency and greater selectivity for the NCX.[2][3][4] This enhanced profile makes ORM-10962 a more promising candidate for further investigation as a potential anti-arrhythmic agent. Future research should focus on direct, head-to-head comparative studies under a wider range of pathophysiological conditions to fully elucidate their therapeutic potential.
References
- 1. This compound: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Na+/Ca2+ Exchanger Inhibitor ORM-10962 Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Blockade of sodium‑calcium exchanger via ORM-10962 attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Na+/Ca2+ Exchanger Inhibitor ORM-10962 Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
No Discernible Effect of ORM-10103 on L-type Calcium Channel Current (ICaL) in Cardiac Myocytes
A comprehensive analysis of electrophysiological data confirms that ORM-10103, a selective inhibitor of the Na+/Ca2+ exchanger (NCX), exhibits no significant modulatory effect on the L-type calcium channel (ICaL) in cardiac cells. In direct contrast, established ICaL blockers like nisoldipine demonstrate marked inhibition under identical experimental conditions. These findings underscore the high selectivity of this compound for NCX, a critical attribute for researchers investigating the specific roles of NCX in cardiac physiology and pathophysiology.
This compound is a novel compound that selectively inhibits the Na+/Ca2+ exchanger, a key regulator of intracellular calcium levels in cardiomyocytes.[1][2][3] Due to the intricate interplay of ion channels in cardiac electrophysiology, it is crucial to characterize the selectivity profile of any new pharmacological agent. This guide provides a comparative analysis of the effects of this compound on ICaL, juxtaposed with a known ICaL inhibitor, nisoldipine.
Comparative Analysis of Compound Effects on ICaL
To assess the impact of this compound on ICaL, two primary experimental paradigms were employed: direct voltage-clamp measurements of ICaL in isolated canine ventricular myocytes and analysis of slow response action potentials in guinea pig papillary muscles.[1][4] While direct voltage-clamp experiments revealed that this compound did not significantly alter ICaL, a slight rundown of the current was observed in some preparations.[4][5] To corroborate these findings, slow response action potentials, which are largely dependent on ICaL, were utilized as a robust secondary assay.
The data presented below unequivocally demonstrates the inertness of this compound towards ICaL, especially when compared to the potent inhibitory action of nisoldipine.
| Compound | Concentration | Mean Action Potential Amplitude (mV ± SEM) | Mean Maximum Rate of Depolarization (dV/dtmax) (V/s ± SEM) |
| Control | - | 81.2 ± 5.7 | 12.4 ± 2.3 |
| This compound | 10 µM | 81.6 ± 6.1 (n.s.) | 11.8 ± 2.6 (n.s.) |
| Nisoldipine | 50 nM | Markedly Reduced | Markedly Reduced |
Data sourced from Jost et al., 2013.[4][5] n.s. indicates no significant difference compared to the control.
Experimental Protocols
A detailed understanding of the methodologies employed is paramount for the accurate interpretation of the presented data.
Voltage-Clamp Measurement of ICaL in Canine Ventricular Myocytes
Single ventricular myocytes were isolated from canine hearts. The whole-cell patch-clamp technique was utilized to record ion currents. To isolate ICaL, other ion currents were pharmacologically and electronically blocked. The standard voltage-clamp protocol involved a holding potential of -80 mV, followed by a brief prepulse to -40 mV to inactivate sodium channels. Subsequently, 400 ms depolarizing voltage pulses were applied to a range of test potentials from -35 to +55 mV to elicit ICaL.[6]
Slow Response Action Potential Recording in Guinea Pig Papillary Muscles
Guinea pig papillary muscles were dissected and mounted in a tissue bath superfused with a modified Krebs-Henseleit solution. To induce slow response action potentials, which are primarily mediated by ICaL, the preparations were depolarized in a high potassium solution (25 mM KCl) to inactivate fast sodium channels.[4] Additionally, 100 µM BaCl2 was added to inhibit the inward rectifier potassium current (IK1), and 1 µM forskolin was used to increase ICaL.[4] Action potentials were recorded using sharp microelectrodes filled with 3 M KCl.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow used to assess its effect on ICaL.
Caption: Targeted action of this compound on the Na+/Ca2+ exchanger.
Caption: Workflow for assessing compound effects on ICaL.
References
- 1. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarization in the canine heart - Repository of the Academy's Library [real.mtak.hu]
- 3. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 4. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of ORM-10103: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for ORM-10103 necessitates a cautious approach to its handling and disposal. In the absence of explicit instructions, researchers and laboratory personnel are advised to treat this novel compound as potentially hazardous and follow established general protocols for chemical waste management.
This guide provides essential safety and logistical information for the operational handling and disposal of this compound, drawing upon standard laboratory safety principles. The procedures outlined below are designed to ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling
Given that the full toxicological profile of this compound is not widely documented, it is crucial to handle this compound with care. Assume the compound may be toxic, an irritant, or have other unknown hazardous properties.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from spills.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes.
-
Prevent the generation of dust when handling the solid form of the compound.
Storage of this compound
Proper storage is critical to maintain the integrity of the compound and ensure safety within the laboratory.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.
Disposal Procedures for this compound
The overriding principle for the disposal of any laboratory waste is to have a clear plan before beginning any experimental work.[1] Since a specific disposal protocol for this compound is unavailable, the following general workflow should be adopted, treating the substance as hazardous waste.
References
Personal protective equipment for handling ORM-10103
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of ORM-10103, a specific inhibitor of the Na+/Ca2+ exchanger. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this research compound in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general principles of laboratory safety for handling chemical compounds with unknown toxicological properties. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution at all times.
Personal Protective Equipment (PPE)
Due to the absence of specific hazard information, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or other chemically resistant material. Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Minimizes inhalation of powders or aerosols. A respirator may be required for handling larger quantities or for spill cleanup. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage
-
Long-term (Powder): Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Preparation of Solutions
-
Stock Solutions: this compound can be dissolved in DMSO.[1] For in vitro studies, prepare stock solutions in a certified chemical fume hood.
-
Working Solutions: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer inside a biological safety cabinet to maintain sterility.
The following diagram illustrates the general workflow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves, lab coats) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocol: In Vitro Inhibition of Na+/Ca2+ Exchanger
The following is a generalized protocol for studying the effect of this compound on the Na+/Ca2+ exchanger (NCX) in a cellular model, based on published research.[2][3]
Objective: To determine the inhibitory effect of this compound on NCX activity in a relevant cell line.
Materials:
-
This compound powder
-
DMSO (for stock solution)
-
Appropriate cell line expressing NCX
-
Cell culture medium and supplements
-
Assay buffer
-
Plate reader or other appropriate detection instrument
Methodology:
-
Cell Culture: Culture cells under standard conditions until they reach the desired confluency for the assay.
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Seed cells in a multi-well plate.
-
Wash the cells with assay buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control if available.
-
Incubate the cells with the compound for the desired period.
-
Initiate the NCX activity assay (e.g., by inducing a change in ion concentrations).
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
The following diagram illustrates a typical experimental workflow for an in vitro assay with this compound.
Caption: In Vitro Experimental Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
